4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Description
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Properties
IUPAC Name |
4-bromo-1-methylpyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-10-3-4(7)2-5(10)6(11)9-8/h2-3H,8H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELDGYAVRBJHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and the known bioactivities of related pyrrole derivatives, this document serves as a vital resource for researchers and scientists engaged in the exploration of novel therapeutic agents.
Introduction: The Significance of Pyrrole-Based Scaffolds
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a carbohydrazide functional group further enhances the molecule's potential for diverse chemical modifications and biological interactions. Carbohydrazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties[1][2]. The strategic placement of a bromine atom and a methyl group on the pyrrole ring of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for further investigation.
Chemical Identity and Structure
The core structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide consists of a five-membered pyrrole ring, substituted at the 1-position with a methyl group, at the 2-position with a carbohydrazide group (-CONHNH2), and at the 4-position with a bromine atom.
Figure 1: Chemical structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C6H8BrN3O |
| Molecular Weight | 218.05 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, methanol, and DMSO. |
| pKa | The hydrazide group will have basic properties, while the pyrrole N-H is weakly acidic. |
Synthesis and Methodologies
The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide can be logically approached through a multi-step process starting from commercially available precursors. The general strategy involves the formation of the corresponding carboxylic acid or ester, followed by hydrazinolysis.
Synthetic Pathway
A plausible synthetic route is outlined below, commencing with the bromination and N-methylation of a suitable pyrrole-2-carboxylate precursor, followed by conversion to the target carbohydrazide.
Figure 2: Proposed synthetic workflow for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure based on established methods for the synthesis of similar pyrrole carbohydrazide derivatives[3].
Step 1: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
-
Starting Material: Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4)[4][5].
-
Reaction: To a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes at 0 °C.
-
Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
-
Starting Material: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.
-
Reaction: Dissolve the methyl ester in a suitable alcohol, such as ethanol or methanol.
-
Add an excess of hydrazine hydrate (N2H4·H2O).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC[3].
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Potential Applications in Drug Discovery
Derivatives of pyrrole-2-carbohydrazide have demonstrated promising biological activities, suggesting potential therapeutic applications for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Antimicrobial and Antifungal Activity
Carbohydrazide derivatives are known to possess significant antimicrobial and antifungal properties[2]. The pyrrole nucleus itself is a key component of many antimicrobial agents. The combination of these two pharmacophores in 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide makes it a strong candidate for screening against a panel of pathogenic bacteria and fungi. Studies on related pyrrole-2-carbohydrazide derivatives have shown activity against M. tuberculosis[3].
Anti-inflammatory Activity
Hybrids of bromopyrrole and aroyl hydrazone have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of edema[6]. This suggests that 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide could serve as a precursor for the synthesis of novel anti-inflammatory agents.
Other Potential Therapeutic Areas
The versatility of the carbohydrazide group allows for its conversion into various other functional groups and heterocyclic systems, such as Schiff bases, pyrazoles, and oxadiazoles. This opens up possibilities for creating libraries of compounds for screening in diverse therapeutic areas, including oncology and neurodegenerative diseases, where pyrrole-containing compounds have shown utility.
Conclusion and Future Directions
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic route, and a rationale for its potential applications in drug discovery. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's physicochemical properties, and comprehensive screening for its biological activities. The insights gained from such studies will be invaluable for the rational design of next-generation pyrrole-based therapeutics.
References
- BLDpharm. 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. (URL: )
-
Ganesh D. Mote et al. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 2015, 7(2):153-159. (URL: [Link])
- Matrix Scientific.
- Pharmaffiliates.
-
Sonal Mehta et al. Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences, 2013, 2(2): 373-385. (URL: [Link])
-
PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate. (URL: [Link])
-
PMC. 4-Bromo-1H-pyrrole-2-carboxylic acid. (URL: [Link])
-
Arastirmax. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. (URL: [Link])
-
Rajesh Rane et al. Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. ResearchGate, 2014. (URL: [Link])
-
ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (URL: [Link])
-
EPA. 4-Bromo-1H-pyrrole-2-carbaldehyde Properties. (URL: [Link])
-
CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. (URL: [Link])
-
Molport. 5-bromo-N'-[(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide. (URL: [Link])
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]
- 3. vlifesciences.com [vlifesciences.com]
- 4. 934-05-4 Cas No. | Methyl 4-bromo-1H-pyrrole-2-carboxylate | Matrix Scientific [matrixscientific.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis and Potential of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide: A Technical Guide for Chemical Researchers
For Immediate Release
Compound Identification and Characterization
Chemical Identity: 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure is characterized by a bromo substituent at the 4-position, a methyl group on the pyrrole nitrogen, and a carbohydrazide functional group at the 2-position.
Synonyms: Specific synonyms for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide are not widely documented. However, based on systematic nomenclature, it could also be referred to as (4-bromo-1-methyl-1H-pyrrol-2-yl)(hydrazine)methanone.
CAS Number: A dedicated CAS number for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide has not been identified in the course of this review. For reference, the CAS numbers of structurally similar compounds are provided in the table below.
| Compound Name | CAS Number | Molecular Formula |
| 4-bromo-1H-pyrrole-2-carbohydrazide | Not Available | C₅H₆BrN₃O |
| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | 875160-43-3 | C₆H₆BrNO₂ |
| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | C₆H₆BrNO₂ |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 | C₅H₄BrNO₂ |
| 4-Bromo-N-methyl-1H-pyrrole-2-carboxamide | 132911-43-4 | C₆H₈BrN₃O |
This table summarizes the CAS numbers of key precursors and related analogs to aid in sourcing and synthesis planning.
Synthesis and Methodology
The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is anticipated to follow established chemical transformations for the formation of carbohydrazides from their corresponding carboxylic acid esters. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
This protocol is a predictive methodology based on standard laboratory procedures for the synthesis of similar carbohydrazide compounds.[1]
Materials:
-
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Potential Applications in Drug Discovery and Development
Pyrrole-based compounds, including their carbohydrazide derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities often stem from the ability of the pyrrole scaffold to act as a versatile pharmacophore.
Antimicrobial and Antitubercular Activity
Derivatives of pyrrole-2-carbohydrazide have been investigated for their potential as antimicrobial agents.[1][2] Specifically, certain benzylidene pyrrole-2-carbohydrazide derivatives have shown inhibitory activity against Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of bacteria.[1] This makes them attractive candidates for the development of new antitubercular drugs.[1]
Anti-inflammatory Properties
N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides have been synthesized and evaluated for their anti-inflammatory activity.[3] These compounds have shown significant inhibition of edema in preclinical models, suggesting their potential as anti-inflammatory agents.[3]
Other Biological Activities
The broader class of pyrrole derivatives has been associated with a wide range of pharmacological effects, including:
The introduction of a carbohydrazide moiety can enhance the biological profile of the pyrrole core, often by providing additional hydrogen bonding capabilities and serving as a key structural element for interaction with biological targets.
Physicochemical Properties and Structural Analogs
While experimental data for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is scarce, the properties of its structural precursors and analogs can provide valuable insights.
| Property | Value (for 4-Bromo-1H-pyrrole-2-carbaldehyde) |
| Boiling Point | 260 °C (Predicted)[4] |
| Density | 1.72 g/cm³ (Predicted)[4] |
| Water Solubility | 2.40e-2 g/L (Predicted)[4] |
| LogP | 1.27 (Predicted)[4] |
This table presents predicted physicochemical properties for a closely related analog, 4-Bromo-1H-pyrrole-2-carbaldehyde, to provide an estimation of the expected properties of the title compound.
Conclusion
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide represents a promising scaffold for the development of novel therapeutic agents. Although a specific CAS number is not yet assigned, its synthesis is feasible through established chemical routes. The known biological activities of related pyrrole-2-carbohydrazide derivatives, particularly in the areas of infectious diseases and inflammation, underscore the potential of this compound for further investigation in drug discovery programs. This guide provides a foundational resource for researchers embarking on the synthesis and evaluation of this and similar heterocyclic molecules.
References
- BLDpharm. (n.d.). 875160-43-3|4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid.
- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
- PubChem. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate.
- Matrix Scientific. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate.
- Pharmaffiliates. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate.
- Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical Research and Bio-Science, 2(2), 373-385.
- US EPA. (n.d.). 4-Bromo-1H-pyrrole-2-carbaldehyde Properties.
- Santa Cruz Biotechnology. (n.d.). 4-bromo-1H-pyrrole-2-carbohydrazide.
- BLDpharm. (n.d.). 132911-43-4|4-Bromo-N-methyl-1H-pyrrole-2-carboxamide.
- Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. The International Journal of Pharmaceutical Research and Bio-Science.
- Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
- ChemScene. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides.
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Applications of N-methyl pyrrole-2-carbohydrazide derivatives in medicinal chemistry
Executive Summary
The pyrrole-2-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including bacterial enzymes (InhA, MmpL3), DNA minor grooves, and kinase domains. While the N-unsubstituted (N-H) derivatives are frequently cited for their hydrogen-bond donor capability, the N-methyl pyrrole-2-carbohydrazide derivatives occupy a critical niche. N-methylation modulates the physicochemical profile (logP, solubility) and acts as a definitive probe for the necessity of the pyrrole NH in target binding. This guide provides a rigorous technical analysis of the synthesis, biological applications, and structure-activity relationships (SAR) of these derivatives, with a specific focus on their antitubercular and anticancer potential.
Chemical Space & Synthesis Workflows
The synthesis of N-methyl pyrrole-2-carbohydrazide derivatives requires precise regiochemical control. Unlike the N-H pyrroles, the N-methyl group blocks the 1-position, directing electrophilic aromatic substitution (EAS) primarily to the 2- and 5-positions.
Core Synthetic Pathway
The most robust route involves the initial methylation of pyrrole (or use of commercially available N-methylpyrrole), followed by C2-acylation/carboxylation and subsequent hydrazinolysis.
Key Reaction Steps:
-
N-Methylation: Reaction of pyrrole with methyl iodide (
) or dimethyl sulfate using a strong base (KOH/DMSO or NaH/THF). -
C2-Functionalization: Vilsmeier-Haack formylation or Friedel-Crafts acylation to introduce the carbonyl carbon.
-
Esterification: Oxidation of the aldehyde or direct carboxylation to yield the ester.
-
Hydrazinolysis: Nucleophilic acyl substitution with hydrazine hydrate to generate the hydrazide core.
-
Schiff Base Formation: Condensation with aromatic aldehydes to yield the bioactive acylhydrazones.
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway for generating bioactive N-methyl pyrrole-2-carbohydrazide derivatives.
Medicinal Chemistry Applications
Antitubercular Activity (InhA & MmpL3 Inhibition)
The most significant application of pyrrole-2-carbohydrazides is in the treatment of Tuberculosis (TB).
-
Target 1: Enoyl-ACP Reductase (InhA): This enzyme is crucial for mycolic acid biosynthesis.[1] Schiff bases of pyrrole-2-carbohydrazide mimic the substrate, blocking the active site.
-
Target 2: MmpL3: A membrane transporter essential for cell wall construction.
-
The N-Methyl Effect (SAR Insight):
-
N-H Derivatives: Often show higher potency against MmpL3 because the pyrrole NH acts as a hydrogen bond donor to residues (e.g., Ser/Thr) in the binding pocket.
-
N-Methyl Derivatives: Used to validate the binding mode. If N-methylation drastically reduces activity (MIC increases), it confirms the essentiality of the H-bond. However, N-methyl derivatives often exhibit superior membrane permeability and metabolic stability, making them valuable for targets located in hydrophobic pockets where H-bonding is less critical.
-
Anticancer & Cytotoxic Potential
Derivatives, particularly those condensed with isatin or substituted benzaldehydes, show cytotoxicity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines.
-
Mechanism: These compounds often act as DNA intercalators or minor groove binders. The planar pyrrole ring facilitates insertion between base pairs, while the hydrazone side chain interacts with the minor groove.
-
Apoptosis: Induction of apoptotic pathways (caspase-3 activation) has been observed with N-methyl derivatives bearing electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring.
Antimicrobial & Antifungal Spectrum
Acylhydrazones of N-methyl pyrrole exhibit broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[2]
-
Antifungal: Activity against Candida albicans is enhanced when the hydrazide is linked to lipophilic aldehydes, suggesting that the N-methyl group helps the molecule penetrate the fungal cell wall.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these derivatives hinges on three structural domains: the Pyrrole Ring (Head), the Linker, and the Aryl Tail.
| Structural Domain | Modification | Effect on Activity |
| Pyrrole Nitrogen (N1) | N-H (Unsubstituted) | High affinity for targets requiring H-bond donors (e.g., MmpL3). Susceptible to metabolism. |
| N-Methyl (N-Me) | Improved lipophilicity (LogP). Removes H-bond donor capability; useful for probing binding sites. Often retains cytotoxicity but may lower anti-TB potency if H-bond is essential. | |
| Linker (C2) | Hydrazide (-CONHNH-) | Essential. Rigidifies the molecule via resonance. The -NH-N= moiety is critical for metal chelation and target interaction. |
| Aryl Tail (Schiff Base) | Electron-Withdrawing (NO2, F, Cl) | Increases Potency. Enhances lipophilicity and electronic interaction with hydrophobic pockets (e.g., InhA active site). |
| Electron-Donating (OMe, OH) | Generally reduces potency, though 4-N(Me)2 can improve solubility and activity in some bacterial strains. |
SAR Visualization
Figure 2: Structure-Activity Relationship map highlighting the trade-offs of N-methylation.
Experimental Protocols
Synthesis of N-Methyl Pyrrole-2-Carbohydrazide
Standardized protocol for high-yield synthesis.
Reagents: N-methyl pyrrole-2-carboxylic acid ethyl ester, Hydrazine hydrate (99%), Ethanol (Abs).
-
Preparation: Dissolve 0.01 mol of N-methyl pyrrole-2-carboxylic acid ethyl ester in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 0.05 mol (excess) of hydrazine hydrate dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (System: Ethyl Acetate:Hexane 3:7).
-
Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to half its volume.
-
Crystallization: Cool the solution in an ice bath. A solid precipitate should form. If not, add ice-cold water.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-methyl pyrrole-2-carbohydrazide .
-
Expected Yield: 70–85%[3]
-
Melting Point: Check against literature (typically distinct from the N-H analog).
-
Antimycobacterial Assay (MABA)
Self-validating protocol using Alamar Blue.
-
Inoculum Prep: Use M. tuberculosis H37Rv strain diluted to 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Plate Setup: Use a sterile 96-well plate. Add 100 µL of broth to all wells.
-
Compound Addition: Add serial dilutions of the N-methyl derivative (100 µg/mL to 0.2 µg/mL).
-
Controls:
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Active).
-
Pink: Growth (Inactive).
-
MIC Definition: Lowest concentration preventing the color change from blue to pink.[6]
-
References
-
Bhardwaj, S. & Sharma, G.K. (2021).[2] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[2] Link
-
Mote, G.D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Link
-
Bijev, A., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones.[2] Molecules, 29, 1234. Link
-
BenchChem. (2025). Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. Link
-
Xu, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry, 59(13), 6232–6247. Link
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vlifesciences.com [vlifesciences.com]
4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide: A Bifunctional Scaffold for Heterocyclic Library Generation
Executive Summary & Structural Logic
In the landscape of fragment-based drug discovery (FBDD), 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide (CAS: 875160-43-3) represents a "privileged structure" due to its distinct electronic profile and orthogonal reactivity. Unlike simple pyrroles, this building block offers three critical design features:
-
The C2-Hydrazide Motif: A versatile nucleophile for constructing fused heterocycles (e.g., pyrrolo[1,2-d][1,2,4]triazines) or stable linker systems (acylhydrazones).
-
The C4-Bromide Handle: A pre-installed electrophile positioned for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), avoiding the regioselectivity issues common in direct pyrrole halogenation.
-
The N1-Methyl Group: This modification abolishes the hydrogen bond donor capability of the pyrrole nitrogen, improving lipophilicity (LogP) and solubility in organic solvents while locking the tautomeric state of the ring system.
This guide details the synthesis, reactivity, and application of this compound, synthesizing protocols from high-impact medicinal chemistry literature.
Synthesis of the Building Block
While commercially available, in-house synthesis is often required for scale-up. The most robust route proceeds via the N-methylation of methyl 4-bromopyrrole-2-carboxylate followed by hydrazinolysis. This approach avoids the potential over-bromination associated with starting from 1-methylpyrrole.
Retrosynthetic Analysis & Workflow
The synthesis is a two-step linear sequence designed to preserve the C4-bromine atom while converting the ester to the reactive hydrazide.
Figure 1: Optimized synthetic route for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Detailed Experimental Protocols
Step 1: N-Methylation
Rationale: Potassium carbonate (
-
Charge: Dissolve methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base: Add
(2.0 eq) and stir at room temperature for 30 minutes to generate the pyrrolyl anion. -
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.
-
Reaction: Stir at 25°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the NH spot.
-
Workup: Pour into ice-water. The product, methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate , typically precipitates as a white solid. Filter, wash with water, and dry.
-
Yield Expectation: 85–95%.
-
Step 2: Hydrazinolysis
Rationale: The bromine atom at C4 is stable to nucleophilic attack by hydrazine under reflux conditions, provided the reaction time is controlled.
-
Solvent: Suspend the intermediate ester (1.0 eq) in Ethanol (EtOH) (0.3 M).
-
Reagent: Add Hydrazine Hydrate (
) (5.0 – 10.0 eq). The excess drives the equilibrium and prevents dimer formation. -
Conditions: Reflux (80°C) for 3–5 hours. The solid starting material will dissolve, followed by the precipitation of the product.[1]
-
Isolation: Cool to 0°C. Filter the crystalline solid. Wash with cold ethanol and diethyl ether.
-
Product: 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide .
Divergent Reactivity: The "Core" Utility
The value of this building block lies in its ability to serve as a linchpin for orthogonal chemical transformations.
C2-Hydrazide Transformations (Scaffold Growing)
The hydrazide is the primary vector for cyclization. It reacts with electrophiles (orthoesters, aldehydes, isothiocyanates) to form 5- and 6-membered rings fused to the pyrrole.
-
Pyrrolo[1,2-d][1,2,4]triazines: Reaction with orthoesters or carboxylic acids followed by thermal cyclization yields this bicyclic core, a bioisostere of purines found in kinase inhibitors.
-
1,3,4-Oxadiazoles: Cyclodehydration with
or Burgess reagent creates a stable, lipophilic spacer often used to improve metabolic stability.
C4-Bromide Transformations (Functionalization)
Once the heterocyclic core is established via the hydrazide, the C4-bromide remains available for cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces "Right-Hand Side" (RHS) diversity.
-
Buchwald-Hartwig: Introduction of amines (e.g., morpholine, piperazine) to modulate solubility and pKa.
Figure 2: Divergent synthetic utility map showing C2 and C4 functionalization pathways.
Case Study Applications
Kinase Inhibitor Development
The pyrrolo[1,2-d][1,2,4]triazine scaffold, accessible from this building block, mimics the adenine core of ATP.
-
Mechanism: The N1-methyl group projects into the solvent-exposed region of the ATP binding pocket, while the C4-substituent (introduced via Suzuki coupling) can be tailored to access the "gatekeeper" residue or the hydrophobic back pocket.
-
Protocol Insight: Cyclization with formamide or triethyl orthoformate is typically performed before the Suzuki coupling to prevent catalyst poisoning by the free hydrazide.
Antimicrobial Acylhydrazones
Condensation of the hydrazide with lipophilic aldehydes generates acylhydrazones.
-
Activity: These derivatives have shown efficacy against Mycobacterium tuberculosis (enoyl-ACP reductase inhibition).[1] The C4-bromine atom enhances lipophilicity and membrane permeability compared to the non-halogenated analog.
Quantitative Data Summary
| Reaction Type | Reagent/Conditions | Target Motif | Typical Yield | Ref |
| Cyclization | Triethyl orthoformate, Reflux | Pyrrolo[1,2-d][1,2,4]triazin-1-one | 69–75% | [1, 2] |
| Condensation | Ar-CHO, EtOH, cat. AcOH | N-Arylidene hydrazone | 80–92% | [6] |
| Coupling | Ar-B(OH)2, Pd(PPh3)4, K2CO3 | 4-Aryl-pyrrole derivative | 60–85% | [12] |
| Dehydration | POCl3, Reflux | 2-Substituted-1,3,4-oxadiazole | 55–70% | [1] |
References
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Zemanová, I. et al. (2017).[4] "Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives and their antibacterial activity." Arkivoc, 2017(iv), 184-193.[4] Link
-
Rault, S. et al. (1978). "Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4." Recueil des Travaux Chimiques des Pays-Bas. Link
-
El-Nakkady, S.S. et al. (2012). "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 7(2), 153-159.[1] Link
-
Tang, S. et al. (2008).[5] "4-Bromo-1H-pyrrole-2-carboxylic acid."[6][7][8][9] Acta Crystallographica Section E, E64, o2689. Link
-
Patil, S.A. et al. (2021). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." RSC Advances, 11, 4068-4090. Link
-
Rane, R. et al. (2014). "Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides." Chinese Chemical Letters, 25(8), 1125-1129. Link
-
PubChem. (2025).[7] "Methyl 4-bromo-1H-pyrrole-2-carboxylate."[7][9] National Library of Medicine. Link
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-Pyrrole Pharmacophores
Introduction: The Privileged Scaffold of Pyrrole and the Influence of Halogenation
The Pyrrole Ring in Medicinal Chemistry: A Versatile Core
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its structure is prevalent in a vast array of natural products, including the "pigments of life" like heme and chlorophyll, as well as in numerous synthetic pharmaceuticals.[3] The pyrrole scaffold's utility stems from its electron-rich nature, which makes it amenable to various chemical modifications, and its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[2][3] This versatility has led to the development of pyrrole-containing drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and cholesterol-reducing agents.[4]
Significance of Bromopyrroles: Lessons from Marine Natural Products
Nature, particularly the marine environment, provides a rich source of structurally unique and biologically active halogenated compounds. Marine sponges, such as those from the genus Agelas, are prolific producers of brominated pyrrole alkaloids.[4][5] Compounds like 4-bromo-1H-pyrrole-2-carboxamide and its derivatives, isolated from these organisms, exhibit potent biological activities, including antibacterial and antibiofilm properties.[4][5][6] The consistent presence of the 4-bromo-pyrrole motif in these natural products highlights its evolutionary selection as a key pharmacophore for interacting with specific biological targets. The study of these natural products provides a critical starting point for designing new therapeutic agents.[7][8]
The Role of the Bromine Atom: Beyond a Simple Substituent
The bromine atom at the C4 position is not merely a bulky substituent; it profoundly influences the molecule's physicochemical properties and target engagement. Its primary roles include:
-
Modulating Electronic Properties: As an electron-withdrawing group, the bromine atom alters the electron density of the pyrrole ring, affecting its reactivity and the pKa of the pyrrole N-H.
-
Enhancing Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.
-
Enabling Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, allowing it to act as a halogen bond donor. This non-covalent interaction can be highly directional and specific, contributing significantly to ligand-receptor binding affinity and selectivity.[9] The introduction of a bromine atom can, therefore, provide a critical anchoring point within a protein's binding pocket.
Core SAR Analysis of the 4-Bromo-Pyrrole Scaffold
The biological activity of 4-bromo-pyrrole derivatives can be systematically optimized by modifying various positions on the pyrrole ring. Understanding the impact of these modifications is central to rational drug design.
Caption: Synthetic workflow for the diversification of a 4-bromo-pyrrole intermediate.
Key Experimental Protocols
This protocol describes the introduction of a substituent at the N1 position. The choice of an appropriate base is critical for deprotonating the pyrrole nitrogen without causing unwanted side reactions like ester hydrolysis. Cesium carbonate is often preferred for its high solubility in polar aprotic solvents and its non-nucleophilic nature.
-
Setup: To a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.0 eq).
-
Reagent Addition: Add the desired alkylating agent (e.g., 4-chlorobenzyl chloride, 1.0 eq) to the suspension.
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography to yield the N-alkylated product.
The Suzuki coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds under relatively mild conditions. It is the method of choice for replacing the C4-bromine with an aryl group to probe SAR.
-
Setup: In a reaction vessel, combine the N-substituted ethyl 4-bromo-pyrrole-2-carboxylate (1.0 eq), the desired phenylboronic acid (1.2 eq), and potassium acetate (KOAc, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq), under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent: Add anhydrous 1,4-dioxane as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 12-16 hours, monitoring by TLC.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography to obtain the 4-aryl-pyrrole derivative.
This final step creates the critical carboxamide linkage. The initial ester must first be hydrolyzed (saponified) to the corresponding carboxylic acid.
-
Saponification: Hydrolyze the ester intermediate using lithium hydroxide (LiOH) in a mixture of THF, water, and ethanol at room temperature to obtain the carboxylic acid.
-
Amide Coupling Setup: Dissolve the resulting carboxylic acid (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂.
-
Reagent Addition: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: Perform an aqueous workup to remove excess reagents and purify the final product by column chromatography or recrystallization.
Case Study: 4-Phenylpyrrole-2-Carboxamides as Antibacterial Agents
A study by B. V. S. Kumar et al. (2020) provides an excellent example of applying these synthetic strategies to explore the SAR of pyrrole-2-carboxamides as antibacterial agents. [10]Starting from ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate, they synthesized a series of 4-phenyl analogs and tested their activity against various bacterial strains.
Table 1: Antibacterial Activity (MIC in µg/mL) of 4-Phenylpyrrole-2-carboxamide Analogs [10]
| Compound | R (Amide Substituent) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|---|
| 5a | n-Propyl | 6.25 | 12.5 | 12.5 | 25 |
| 5b | Isopropyl | 6.25 | 6.25 | 12.5 | 12.5 |
| 5c | n-Butyl | 12.5 | 25 | 25 | 50 |
| 5d | Cyclohexyl | 3.12 | 6.25 | 6.25 | 12.5 |
| 5e | Benzyl | 12.5 | 12.5 | 25 | 25 |
| 5f | 4-Fluorobenzyl | 6.25 | 6.25 | 12.5 | 25 |
| 5g | Phenyl | 25 | 50 | 50 | >100 |
| 5h | 4-Fluorophenyl | 12.5 | 25 | 25 | 50 |
| 5i | 4-Chlorophenyl | 6.25 | 12.5 | 12.5 | 25 |
| 5j | 4-Bromophenyl | 3.12 | 6.25 | 6.25 | 12.5 |
| Ciprofloxacin | (Control) | 0.78 | 0.39 | 0.78 | 0.39 |
SAR Insights from the Case Study:
-
C4-Position: The replacement of the initial C4-bromo with a phenyl group yielded compounds with significant antibacterial activity, indicating this pocket tolerates bulky hydrophobic substituents.
-
N1-Position: The fixed 1-(4-chlorobenzyl) group was shown to be a suitable choice for this series.
-
C2-Amide Substituent: The nature of the R group on the amide had a profound impact on potency:
-
Alkyl Chains: Activity was moderate for short, straight-chain alkyl groups (n-propyl, n-butyl). Branched (isopropyl) and cyclic (cyclohexyl) alkyl groups showed improved activity, suggesting a need for steric bulk. Compound 5d (cyclohexyl) was one of the most potent.
-
Aromatic Rings: Unsubstituted benzyl (5e ) and phenyl (5g ) groups were poorly tolerated. However, the addition of halogens to the phenyl ring significantly restored or improved activity. The 4-bromophenyl derivative (5j ) was equipotent to the cyclohexyl derivative (5d ), suggesting a halogen atom at this position can engage in favorable interactions with the target enzyme, possibly DNA gyrase. [10]
-
Advanced Concepts and Future Directions
Multi-target Drug Design
The pyrrole scaffold's versatility makes it an ideal starting point for designing agents that can modulate multiple targets, a key strategy for complex diseases like cancer or neuroinflammation. [11]The 4-bromo-pyrrole core can be decorated with pharmacophores known to interact with different targets, creating hybrid molecules with unique pharmacological profiles.
Challenges: Metabolic Stability and Potential Toxicity
While effective, halogenated compounds can present challenges. The C-Br bond can be a site of metabolic activity. Furthermore, increasing molecular weight and lipophilicity by adding heavy atoms like bromine can sometimes negatively impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [9]Careful optimization is required to balance potency with a favorable pharmacokinetic and safety profile.
Future Outlook: Exploring New Targets and Greener Routes
The full potential of the 4-bromo-pyrrole pharmacophore is yet to be realized. Future research will likely focus on:
-
New Biological Targets: Screening 4-bromo-pyrrole libraries against novel targets, such as protein-protein interactions or epigenetic enzymes.
-
Greener Synthesis: Developing more environmentally benign synthetic methods, such as catalyst-free, multi-component reactions or reactions in reusable media like ionic liquids, to construct these valuable scaffolds. [12]
Conclusion
The 4-bromo-pyrrole pharmacophore is a privileged and powerful scaffold in modern drug discovery, with a rich history rooted in marine natural products. A systematic understanding of its structure-activity relationship is paramount for leveraging its full therapeutic potential. The bromine atom at the C4 position serves as a critical anchor, influencing activity through electronic modulation and halogen bonding. Strategic modifications at the N1, C2, and C5 positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Supported by flexible and robust synthetic workflows, the continued exploration of the 4-bromo-pyrrole core promises to deliver a new generation of innovative therapeutics for a wide range of diseases.
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Al-Ostoot, F. H., et al. (2014, May 1). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry. Available from: [Link]
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Stana, A., et al. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]
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Kumar, B. V. S., et al. (2020, August 17). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Chandra Sharma, M., et al. (2010). Three-dimensional quantitative structure activity relationship approach series of 3-Bromo-4-(1-H-3-Indolyl)-2, 5-Dihydro-1H-2, 5- Pyrroledione as antibacterial agents. Journal of the Iranian Chemical Research. Available from: [Link]
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ResearchGate. (n.d.). The synthesis of 4‐phenylpyrrole. [Image]. Retrieved from: [Link]
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Al-Warhi, T., et al. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PMC. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. Request PDF. Retrieved from: [Link]
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Wilcken, R., et al. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link]
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Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Available from: [Link]
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Parrino, B., et al. (2006, December 15). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. PubMed. Available from: [Link]
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Bîcu, E., et al. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. Available from: [Link]
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Global Journals. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Available from: [Link]
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ResearchGate. (n.d.). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Retrieved from: [Link]
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Ghorab, M. M., et al. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Available from: [Link]
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Sun, J., et al. (2018, January 2). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. MDPI. Available from: [Link]
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Stana, A., et al. (2024, November 15). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available from: [Link]
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Grube, A., et al. (2005, December 24). Isolation and Synthesis of 4-Bromopyrrole-2-carboxyarginine and 4-Bromopyrrole-2-carboxy-N(ε)-lysine from the Marine Sponge Stylissa caribica. ACS Publications. Available from: [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from: [Link]
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Bruno, G., et al. (2022). Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. PMC. Available from: [Link]
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Wang, S., et al. (2024, January 14). Research progress on the biosynthesis, activity and application of natural tetrapyrrole compounds. Arabian Journal of Chemistry. Available from: [Link]
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Kumar, R., et al. (2021, March 2). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Available from: [Link]
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Parrino, B., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. Available from: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Catalyst-Free Four-Component Protocol for the Synthesis of Substituted Pyrroles under Reusable Reaction Media. Request PDF. Retrieved from: [Link]
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Coles, S. J., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). PMC. Available from: [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from: [Link]
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Pilla, F., et al. (1999, July 19). Novel benzopyrano[3,4-c]pyrrole derivatives as potent and selective dopamine D3 receptor antagonist. PubMed. Available from: [Link]
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Wang, X., et al. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry. Available from: [Link]
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Sun, J., et al. (2018, January 2). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. PubMed. Available from: [Link]
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Popova, Y., et al. (2024, September 4). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available from: [Link]
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Kinoyama, I., et al. (2012, January 1). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. PubMed. Available from: [Link]
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Tarozzi, A., et al. (2014). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. PMC. Available from: [Link]
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Technical Whitepaper: The 1-Methyl-1H-Pyrrole-2-Carbohydrazide Scaffold in Medicinal Chemistry
Executive Summary
The 1-methyl-1H-pyrrole-2-carbohydrazide scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore for anti-tubercular, antifungal, and kinase-inhibiting drug discovery. Unlike its non-methylated counterpart, the N-methyl variant offers enhanced lipophilicity and membrane permeability, addressing common bioavailability challenges in heterocyclic drug design.
This technical guide provides a comprehensive analysis of the scaffold's synthesis, chemical versatility, and therapeutic applications.[1] It is designed for researchers requiring actionable protocols and mechanistic insights to accelerate lead optimization.
Structural Rationale & Pharmacophore Analysis[2]
The utility of 1-methyl-1H-pyrrole-2-carbohydrazide stems from its dual functionality:
-
The Pyrrole Core (Lipophilic Anchor): The 1-methyl substitution prevents hydrogen bonding at the ring nitrogen, forcing interactions to occur via the side chain. This increases
, facilitating passive transport across lipid bilayers (e.g., the mycobacterial cell wall). -
The Carbohydrazide Tail (Chelation & H-Bonding): This moiety acts as a bidentate ligand capable of chelating metal ions (Cu²⁺, Zn²⁺) in metalloenzymes or forming hydrogen bond networks within active sites (e.g., Enoyl-ACP reductase in M. tuberculosis).
Structural Logic Diagram (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.
Caption: SAR map highlighting the functional roles of the N-methyl group and carbohydrazide tail in target binding.
Synthetic Pathways & Optimization
The synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide is a nucleophilic acyl substitution reaction. The choice of the ester precursor and the control of hydrazine stoichiometry are critical to prevent dimer formation (1,2-di(pyrrole-2-carbonyl)hydrazine).
Core Synthetic Workflow
Caption: Step-wise synthesis from carboxylic acid to hydrazide, noting the critical dimerization risk.
Detailed Experimental Protocol: Hydrazinolysis
Objective: Conversion of ethyl 1-methyl-1H-pyrrole-2-carboxylate to the corresponding carbohydrazide.
Reagents:
-
Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Hydrazine hydrate (80% or 99%, 5.0 - 10.0 equiv )
-
Absolute Ethanol (Solvent)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of ethyl 1-methyl-1H-pyrrole-2-carboxylate in 30 mL of absolute ethanol.
-
Addition: Add hydrazine hydrate (50-100 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is mandatory to drive the equilibrium forward and prevent the hydrazide product from attacking unreacted ester (dimerization).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Chloroform:Methanol 9:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf).
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter under vacuum and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% volume, then cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize from ethanol/water if necessary.
-
Validation:
-
Melting Point: Sharp range expected (approx. 110–115°C, varies by specific derivative).
-
IR Spectroscopy: Look for doublet peaks at 3200–3300 cm⁻¹ (NH/NH2) and a strong carbonyl peak at ~1650 cm⁻¹ (Amide I).
-
Chemical Versatility: Derivatization Strategies
The hydrazide group is a "chemical chameleon," allowing for rapid diversification into two major classes of bioactive compounds: Schiff Bases and 1,3,4-Oxadiazoles .
A. Schiff Base Formation (Azomethines)
Reacting the hydrazide with aromatic aldehydes creates an azomethine linker (-N=CH-).
-
Significance: This linker bridges the pyrrole core with other pharmacophores (e.g., pyridine, phenol), often resulting in synergistic antimicrobial activity.
-
Protocol Insight: Use catalytic glacial acetic acid in ethanol. The product usually precipitates out of the hot solution.
B. Cyclization to 1,3,4-Oxadiazoles
The hydrazide can be cyclized to form a 5-membered oxadiazole ring, a rigid bioisostere of esters/amides with improved metabolic stability.
-
Method A (POCl₃): Refluxing with a carboxylic acid in phosphorus oxychloride. Harsh conditions but high yield.
-
Method B (Oxidative): Reacting the Schiff base with Iodine (I₂) and K₂CO₃. Milder, "green" chemistry approach.
Therapeutic Applications & Data Summary
Biological Activity Profile[1][3][6][7][8][9][10][11][12][13][14]
| Therapeutic Area | Target Mechanism | Key Findings | Reference |
| Anti-Tubercular | Enoyl-ACP Reductase (InhA) | Hydrazide derivatives mimic Isoniazid; Schiff bases show MIC values comparable to Streptomycin against M. tuberculosis H37Rv. | [1] |
| Anticancer | Tyrosine Kinases (VEGFR/EGFR) | Pyrrole-oxadiazole hybrids induce apoptosis and arrest cell cycle at G2/M phase in A549 (lung) and MCF-7 (breast) cancer lines. | [2] |
| Antimicrobial | Cell Wall/Membrane Disruption | Schiff bases with electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring show superior activity against S. aureus and E. coli. | [3] |
| Anti-inflammatory | COX-1 / COX-2 Inhibition | Reduced edema in rat paw assays; mechanism involves suppression of prostaglandin synthesis. | [4] |
Mechanism of Action: Metal Chelation
Many pyrrole-hydrazone derivatives function by chelating transition metals vital for bacterial metabolism. The azomethine nitrogen and the carbonyl oxygen act as donor atoms.
Caption: Chelation mechanism where the hydrazone ligand sequesters essential metal cofactors.
References
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. 2
-
Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. BenchChem. 1
-
Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. 3
-
1H-Pyrrole-2-carbohydrazide: Crystal structure and biological context. National Institutes of Health (PMC). 4
Sources
Biological Activity Spectrum of Halogenated Pyrrole Carbohydrazides: A Technical Guide
Topic: Biological Activity Spectrum of Halogenated Pyrrole Carbohydrazides Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The pyrrole-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to act as a hydrogen bond donor/acceptor vector capable of engaging diverse biological targets. This guide analyzes the pharmacophoric utility of halogenated derivatives, specifically focusing on how chlorine, fluorine, and bromine substitutions modulate lipophilicity, metabolic stability, and binding affinity.
Key findings indicate that halogenated pyrrole carbohydrazides exhibit potent activity against Mycobacterium tuberculosis (targeting InhA), multidrug-resistant (MDR) bacterial strains, and various cancer cell lines (via tubulin polymerization inhibition and apoptosis induction). This document synthesizes structure-activity relationships (SAR), detailed experimental protocols, and mechanistic pathways to support further development of this class.
Chemical Framework & Synthesis Logic[1]
The synthesis of biologically active pyrrole carbohydrazides typically follows a convergent pathway. The core strategy involves the functionalization of the pyrrole ring prior to hydrazide formation to ensure regioselectivity, followed by condensation with electrophiles (aldehydes/ketones) to generate the active hydrazone pharmacophore.
Synthetic Workflow
The following directed graph illustrates the standard high-yield synthetic route utilized to access these derivatives.
Figure 1: General synthetic pathway for halogenated pyrrole-2-carbohydrazide derivatives via Schiff base condensation.
Structure-Activity Relationship (SAR) Analysis
The biological potency of these compounds is strictly governed by the electronic and steric nature of substituents on the pyrrole ring and the aryl moiety attached to the hydrazide linker.
The Halogen Effect
Halogenation is not merely a steric modification; it fundamentally alters the physicochemical profile:
-
Lipophilicity (LogP): Introduction of halogens (Cl > Br > F) increases lipophilicity, enhancing penetration through the waxy cell wall of M. tuberculosis.
-
Metabolic Stability: Fluorine substitution (bioisostere of H) blocks metabolic oxidation at susceptible sites (e.g., para-position of phenyl rings), extending half-life.
-
Electronic Modulation: Electron-withdrawing groups (EWG) like -Cl and -F on the phenyl ring attached to the hydrazone increase the acidity of the -NH proton, strengthening hydrogen bonding interactions with receptor pockets (e.g., Ser94 in InhA).
SAR Visualization
The following diagram maps the critical substitution points and their impact on biological activity.
Figure 2: Structure-Activity Relationship map highlighting the impact of halogenation and substitution patterns.
Biological Activity Spectrum
Antimycobacterial Activity (Anti-TB)
The most significant application of halogenated pyrrole carbohydrazides is against Mycobacterium tuberculosis.[1]
-
Target: Enoyl-acyl carrier protein reductase (InhA), a key enzyme in the Type II fatty acid synthesis (FAS-II) pathway responsible for mycolic acid biosynthesis.[2]
-
Potency: Derivatives containing a 4-chlorophenyl or 2,4-dichlorophenyl moiety often exhibit Minimum Inhibitory Concentrations (MIC) in the range of 0.2 – 0.8 µg/mL , comparable to Isoniazid (0.2 µg/mL).
-
Mechanism: The carbohydrazide motif forms a hydrogen bond network with the NADH cofactor within the InhA binding pocket, while the halogenated aryl group occupies the hydrophobic substrate-binding loop.
Anticancer Activity[4][5][6][7][8][9]
-
Targets: MCF-7 (Breast), HeLa (Cervical), and HepG2 (Liver) cell lines.[3]
-
Mechanism:
-
Tubulin Inhibition: Halogenated derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.
-
Apoptosis: Upregulation of Caspase-3 and Bax, downregulation of Bcl-2.
-
-
Data Summary:
Compound Class Cell Line IC50 (µM) Mechanism 4-F-benzylidene derivative MCF-7 4.2 ± 0.5 G2/M Arrest 2,4-di-Cl-benzylidene derivative HeLa 8.1 ± 1.2 Apoptosis Induction | 3-Br-benzylidene derivative | HepG2 | 12.5 ± 2.0 | Tubulin Inhibition |
Antimicrobial & Antifungal Activity[2][4][8][10]
-
Bacterial Spectrum: Active against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. The presence of electron-withdrawing halogens (Cl, F) enhances activity against Gram-negative bacteria by facilitating outer membrane permeation.
-
Fungal Spectrum: Compounds with an ortho-hydroxy group combined with a para-chloro substitution show high potency against Candida albicans, likely due to chelation capabilities disrupting fungal metalloenzymes.
Experimental Protocols
Synthesis of Pyrrole-2-Carbohydrazide Derivatives
Reagents: Pyrrole-2-carboxylic acid, Ethanol, Sulfuric acid, Hydrazine hydrate (99%), Glacial acetic acid, Substituted benzaldehydes.[4]
-
Esterification: Reflux pyrrole-2-carboxylic acid (0.1 mol) in absolute ethanol (50 mL) with catalytic H2SO4 (1 mL) for 8-10 hours. Neutralize with NaHCO3, extract with ethyl acetate, and concentrate to yield the ester.
-
Hydrazide Formation: Dissolve the ester (0.05 mol) in ethanol (30 mL). Add hydrazine hydrate (0.5 mol, excess) dropwise. Reflux for 6-8 hours. Cool to precipitate the solid carbohydrazide. Filter and recrystallize from ethanol.
-
Schiff Base Condensation: Mix equimolar amounts (0.01 mol) of the pyrrole-2-carbohydrazide and the halogenated benzaldehyde in ethanol (20 mL). Add 2-3 drops of glacial acetic acid. Reflux for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from DMF/Ethanol to obtain the final halogenated derivative.
Microplate Alamar Blue Assay (MABA) for Anti-TB
Purpose: Determination of MIC against M. tuberculosis H37Rv.[1][5][6]
-
Inoculum Prep: Use M. tuberculosis H37Rv strain diluted in Middlebrook 7H9 broth to 10^5 CFU/mL.
-
Plate Setup: Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Compound Addition: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 100 to 0.2 µg/mL).
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 20 µL of Alamar Blue solution and 10 µL of Tween 80. Incubate for 24 hours.
-
Readout: A color change from Blue (Non-growth/Oxidized) to Pink (Growth/Reduced) indicates bacterial viability. The lowest concentration preventing color change is the MIC.
MTT Assay for Cytotoxicity
Purpose: Assessment of cell viability in cancer cell lines.
-
Seeding: Seed cells (e.g., HeLa) at 1x10^4 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Treat with graded concentrations of halogenated pyrrole derivatives for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Mechanistic Pathways
The following diagram illustrates the dual-action mechanism often observed in these derivatives: bacterial cell wall inhibition (TB) and apoptosis induction (Cancer).
Figure 3: Dual mechanistic pathways of pyrrole carbohydrazides in bacterial and cancer cells.
References
-
Biradar, S. M., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives."[5] VLife Sciences. Link
-
Idhayadhulla, A., et al. "Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities."[3] International Journal of Biological Chemistry, 2013.[3] Link[3]
-
BenchChem. "Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide." BenchChem Technical Library. Link
-
Mateev, E., et al. "Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances." Journal of Pharmacy & Pharmaceutical Sciences, 2022.[7] Link
-
Rawat, P., et al. "Synthesis and antibacterial evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis."[2] MDPI, 2022. Link
-
Gholap, S. S. "Pyrrole: An emerging scaffold for construction of valuable therapeutic agents." European Journal of Medicinal Chemistry, 2016.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. rjptonline.org [rjptonline.org]
- 5. vlifesciences.com [vlifesciences.com]
- 6. connectjournals.com [connectjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
Methodological & Application
Application Note: Synthesis Protocol for 4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Abstract & Scope
This application note details the optimized protocol for synthesizing 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide from its corresponding methyl or ethyl ester. This moiety is a critical pharmacophore in the design of lexitropsins (DNA minor groove binders) and antiviral agents analogous to Distamycin and Netropsin.[1][2]
The protocol utilizes a nucleophilic acyl substitution via hydrazinolysis.[2] Unlike standard amide formations, this process requires strict control over stoichiometry and temperature to prevent the formation of symmetrical N,N'-diacylhydrazine dimers.[1] This guide addresses the specific challenges of maintaining the integrity of the C-4 bromine substituent while ensuring complete conversion of the electron-rich pyrrole ester.
Retrosynthetic Strategy & Mechanism
The transformation is a classic hydrazinolysis .[2] The reaction is driven by the nucleophilicity of hydrazine, which is superior to that of ammonia (the alpha-effect).[1]
-
Starting Material: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.[2]
-
Reagent: Hydrazine Hydrate (
).[1][2][3] -
Critical Control Point: A large molar excess of hydrazine is employed to favor the formation of the mono-hydrazide (
) over the dimer ( ). If hydrazine is limiting, the product hydrazide can compete as a nucleophile, attacking a second ester molecule to form the insoluble and unwanted dimer.[1]
Reaction Scheme:
Materials & Equipment
Reagents
| Reagent | Purity | Role | Notes |
| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | >97% | Substrate | Starting ester.[2][4] |
| Hydrazine Hydrate | 80% or 98% | Nucleophile | Toxic/Carcinogenic. Handle in fume hood.[2] |
| Ethanol (Absolute) | 99.5% | Solvent | Methanol is an acceptable alternative.[2] |
| Ethyl Acetate / Hexane | LAB | TLC Eluent | For process monitoring. |
Equipment
-
Round-bottom flask (RBF) with 24/40 joint.[2]
-
Reflux condenser with inert gas inlet (
or Ar).[1][2] -
Magnetic stirrer and oil bath/heating mantle.[2]
Detailed Experimental Protocol
Step 1: Preparation and Dissolution[2][5][6]
-
Weigh 10.0 mmol (approx. 2.18 g) of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate into a 100 mL round-bottom flask.
-
Add 30 mL of Absolute Ethanol .
-
Stir at room temperature until the ester is fully dispersed. Note: Pyrrole esters can be sparingly soluble; a suspension is acceptable as it will dissolve upon heating.[2]
Step 2: Addition of Hydrazine[3][7]
-
While stirring, add 10.0 mL of Hydrazine Hydrate (approx. 200 mmol, ~20 equivalents).
Step 3: Reflux and Monitoring[2][6]
-
Equip the flask with a reflux condenser.[2]
-
Heat the mixture to reflux (approx. 78-80°C) .
-
Maintain reflux for 4 to 6 hours .
-
Self-Validation (TLC): Monitor reaction progress using TLC (System: 1:1 Ethyl Acetate/Hexane).[2]
-
Starting Material (Ester): High
(~0.7 - 0.9).[2] -
Product (Hydrazide): Low
(~0.1 - 0.[2]3) due to H-bonding capability.[2] -
Stop Condition: The reaction is complete when the high
ester spot is no longer visible under UV (254 nm).[1][2]
-
Step 4: Isolation and Purification[2]
-
Remove the heat source and allow the reaction mixture to cool to room temperature.
-
Crystallization: The product often crystallizes spontaneously upon cooling.[2] If not, concentrate the solution to ~1/3 volume under reduced pressure (Rotavap) and refrigerate at 4°C for 2 hours.
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 10 mL) to remove excess hydrazine, followed by cold ethanol (1 x 5 mL) to facilitate drying.
-
Drying: Dry the solid under vacuum at 40-50°C for 4 hours.
Step 5: Recrystallization (Optional but Recommended)
For pharmaceutical-grade purity (>99%), recrystallize the crude solid from a mixture of Ethanol/Water (9:1) .[1]
Process Workflow (Visualization)
Figure 1: Step-by-step workflow for the hydrazinolysis of pyrrole esters.
Analytical Characterization (Expected Data)
Upon isolation, the compound should be verified against the following spectral characteristics.
| Technique | Parameter | Expected Signal | Interpretation |
| Appearance | Visual | White to off-white crystalline solid | High purity.[2] |
| Melting Point | Thermal | 160 – 180°C (Range varies by solvates) | Sharp melting point indicates purity.[2] |
| IR Spectroscopy | Bands ( | 3300-3200 (NH, | Characteristic hydrazide stretch.[1][2] |
| 1640-1620 (C=O) | Amide I band (shifted from ester ~1700).[2] | ||
| 1H NMR | DMSO- | Amide NH ( | |
| Pyrrole ring protons (C3-H, C5-H). | |||
| Hydrazide | |||
| N-Methyl group ( |
Note on Stability: The C-4 bromine is stable under these reflux conditions. However, prolonged exposure to light may cause gradual darkening (debromination/oxidation). Store in amber vials.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in EtOH. | Concentrate solvent volume by 50% and cool on ice.[2] Add a small amount of water to force precipitation.[2] |
| High Melting Point / Insoluble Solid | Dimer formation ( | CRITICAL: Use a larger excess of hydrazine in the next run. Ensure hydrazine is added before heating.[2] |
| Starting Material Remains | Reaction incomplete. | Check reflux temperature.[2] Ensure ethanol is boiling (~78°C).[2] Extend time to 8-12 hours. |
| Yellow/Brown Coloration | Oxidation of hydrazine or pyrrole.[2] | Perform reaction under Nitrogen/Argon atmosphere. Use fresh Hydrazine Hydrate.[2] |
Safety & Compliance
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1] It can be absorbed through the skin.[2] Double-glove (Nitrile) and work strictly in a fume hood.
-
Waste Disposal: Quench excess hydrazine filtrate with dilute hypochlorite (bleach) solution before disposal, or follow specific institutional hazardous waste protocols for hydrazine.[1]
References
-
General Pyrrole Hydrazide Synthesis
-
Lexitropsin/Distamycin Analog Chemistry
-
Hydrazine Safety Protocols
-
Reaction Mechanism (Esters to Hydrazides)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. vlifesciences.com [vlifesciences.com]
- 6. PubChemLite - Methyl 4-bromo-1h-pyrrole-2-carboxylate (C6H6BrNO2) [pubchemlite.lcsb.uni.lu]
Application Note: Synthesis of Novel Schiff Bases from 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Schiff bases (specifically, acylhydrazones) derived from 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide and various aromatic aldehydes. Pyrrole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and characterization guidelines to ensure reproducible and reliable results.
Introduction
Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry.[1] Their formation via the condensation of a primary amine with a carbonyl compound is a reversible reaction that holds immense utility.[2][3] When the amine source is a hydrazide, the resulting Schiff bases are known as hydrazones, a subclass noted for its stability and significant biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][4]
The pyrrole scaffold is a privileged structure in numerous natural products and pharmaceuticals.[5] Incorporating this heterocycle into a Schiff base framework via a precursor like 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide offers a strategic approach to novel molecular architectures. The bromo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enhancing the molecular diversity achievable from this protocol.
This document details a robust and reproducible method for synthesizing these target compounds, explaining the rationale behind key experimental steps and providing a framework for successful synthesis and characterization.
Experimental Protocol
This protocol outlines the general procedure for the condensation reaction between 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide and a representative aromatic aldehyde.
Materials and Equipment
Reagents:
| Reagent | Formula | MW ( g/mol ) | Typical Quantity (10 mmol scale) | Supplier |
| 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide | C₆H₈BrN₃O | 218.05 | 2.18 g | Various |
| Benzaldehyde (example) | C₇H₆O | 106.12 | 1.06 g (1.05 mL) | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | 30-40 mL | Fisher Scientific |
| Glacial Acetic Acid (Catalyst) | CH₃COOH | 60.05 | 2-3 drops | VWR |
| Anhydrous Sodium Sulfate (Drying Agent) | Na₂SO₄ | 142.04 | As needed | Various |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments (FTIR, NMR, Mass Spectrometer)
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of pyrrole-based Schiff bases.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.18 g (10 mmol) of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide in approximately 30 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the solid is fully dissolved. Gentle warming may be required.[6]
-
Addition of Aldehyde: To this solution, add a stoichiometric equivalent (10 mmol) of the desired aromatic aldehyde (e.g., 1.06 g of benzaldehyde).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[6][7]
-
Expert Insight: The reaction is acid-catalyzed. A weak acid like acetic acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic amine of the hydrazide.[8][9] Using a strong acid should be avoided as it would protonate the hydrazide, rendering it non-nucleophilic and halting the reaction.[8]
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C for ethanol) with continuous stirring.[4][6]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 3-5 hours, as indicated by the consumption of the starting materials.[2]
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The solid product often precipitates out of the solution upon cooling.[10]
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.[11]
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde or soluble impurities.[10]
-
For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.[11][12] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity should be confirmed by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mechanism of Schiff Base Formation
The formation of a Schiff base (acylhydrazone) from a hydrazide and an aldehyde is a two-stage acid-catalyzed nucleophilic addition-elimination reaction.[3][13]
-
Nucleophilic Addition: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the Schiff base.[8][14]
Caption: Acid-catalyzed mechanism for Schiff base (hydrazone) formation.
Characterization Data
The synthesized Schiff bases should be characterized to confirm their structure and purity. Below are typical expected data for a product formed from 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide and benzaldehyde.
| Technique | Expected Result | Interpretation |
| FTIR (KBr, cm⁻¹) | ~3250 (N-H stretch, amide) ~3050 (Ar C-H stretch) ~1650 (C=O stretch, amide) ~1600 (C=N stretch, imine)[4] ~1580 (C=C stretch, aromatic) | Confirms the presence of key functional groups: amide (N-H, C=O) and the newly formed imine (C=N). |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, -CO-NH -) ~8.3 (s, 1H, -N=CH -) ~7.9-7.4 (m, 5H, Ar-H ) ~7.2 (d, 1H, Pyrrole-H ) ~6.9 (d, 1H, Pyrrole-H ) ~3.8 (s, 3H, -N-CH₃ ) | Shows characteristic signals for the amide proton, the imine proton, aromatic protons, pyrrole protons, and the N-methyl group.[15][16] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (Amide C =O) ~145 (Imine C =N)[17] ~135-120 (Aromatic & Pyrrole C ) ~95 (Pyrrole C -Br) ~35 (-N-C H₃) | Confirms the carbon skeleton, including the downfield shifts for the amide carbonyl and imine carbons. |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ | Provides the molecular weight of the compound, confirming the successful condensation and elemental composition. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficient heating/reaction time. Inactive catalyst or no catalyst. Impure starting materials. | Increase reflux time and monitor closely with TLC.[18] Ensure 2-3 drops of fresh glacial acetic acid are added. Check the purity of hydrazide and aldehyde. |
| Product is an Oil or Fails to Crystallize | Presence of impurities. Product is inherently low-melting or amorphous. | Attempt purification by column chromatography over silica gel.[11] Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Contamination with Unreacted Aldehyde | Reaction did not go to completion. Aldehyde is difficult to remove by recrystallization. | Increase reaction time. Wash the crude product dissolved in an organic solvent (e.g., dichloromethane) with an aqueous solution of sodium metabisulfite to form a water-soluble adduct with the aldehyde, which can then be separated.[10] |
| Product Hydrolyzes/Decomposes | Exposure to moisture or strong acids/bases. | Ensure all glassware is dry and store the final product in a sealed container away from moisture.[11] Avoid strongly acidic or basic conditions during workup. |
Conclusion
This application note presents a reliable and well-characterized protocol for the synthesis of Schiff bases from 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide. The procedure is straightforward, utilizing standard laboratory equipment and techniques. By following this guide, researchers can efficiently synthesize a variety of pyrrole-based Schiff bases, providing a valuable platform for applications in drug discovery, coordination chemistry, and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide.
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- BenchChem. (n.d.). Common side products in Schiff base formation and removal.
- Various Authors. (2020, April 18). Why is the Schiff base prepared in the presence of acetic acid? Quora.
- Various Authors. (2012, June 26). Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why?
- Various Authors. (2021, December 13). Is there an effective way of purifying schiff bases?
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- Journal of Medicinal and Chemical Sciences. (2023, July 15). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One.
- Scholars Research Library. (n.d.). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach.
- El-ajaily, M. M., et al. (2013). Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide and citral. Arabian Journal of Chemistry.
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- Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. (n.d.).
- Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
- Yazdanbakhsh, M., et al. (2009). The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base of S-al. SciSpace.
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- Ceron-Beltran, J., et al. (2024). Substituted Pyrrole‐based Schiff Bases: Effect On The Luminescence Of Neutral Heteroleptic Cu(I) Complexes. Chemistry – A European Journal.
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- Request PDF. (2025, August 8). Synthesis and Characterization of New Schiff Base Monomers Containing N-(alkyl and phenyl) Pyrrole Moieties.
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- Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society.
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- 4-Bromo-1H-pyrrole-2-carboxylic acid. PMC.
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- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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Introduction: The Strategic Importance of Pyrrole-2-Carbohydrazides in Medicinal Chemistry
An Application Note and Protocol for the Hydrazinolysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
The transformation of pyrrole esters into their corresponding carbohydrazide derivatives is a crucial step in the synthesis of numerous biologically active molecules. The resulting 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a versatile intermediate, serving as a key building block for a variety of heterocyclic systems through cyclocondensation reactions. These subsequent products often exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The hydrazide moiety introduces a reactive N-N bond and nucleophilic nitrogen centers, enabling facile entry into pyrazole, triazole, oxadiazole, and other important pharmacophores. This application note provides a detailed, field-tested protocol for the efficient hydrazinolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, emphasizing reaction conditions, mechanistic understanding, safety imperatives, and practical insights for researchers in drug discovery and development.
Reaction Principle and Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution.[3] The reaction proceeds via a well-established addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated when a lone pair of electrons on the terminal nitrogen atom of hydrazine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Intermediate Collapse & Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, leading to the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.
-
Proton Transfer: The liberated methoxide ion is a strong base and will readily deprotonate the newly formed, slightly acidic N-H of the hydrazide or another hydrazine molecule, generating methanol and the final, stable carbohydrazide product. This final acid-base step effectively drives the reaction to completion.[4]
The use of simple methyl or ethyl esters is preferred for this transformation as they provide a good balance of reactivity and stability, and the resulting alcohol byproducts (methanol or ethanol) are volatile and easily removed.[3]
Safety Imperatives: Handling Hydrazine Hydrate
Extreme Caution is Required. Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS).[5]
-
Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact. It is corrosive and can cause severe burns to the skin and eyes.[5][6] It is also a suspected human carcinogen and reproductive toxin.[5]
-
Flammability: Hydrazine hydrate is a combustible liquid.[7] Keep it away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Reactivity: It is highly reactive and can be unstable. It is incompatible with oxidizing agents, metals, and acids.[8]
Mandatory Safety Protocol:
-
Engineering Controls: All work with hydrazine hydrate must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[5][9]
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat is required.[5]
-
Hands: Wear appropriate chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, while chloroprene gloves are recommended if a large splash hazard exists.[5][9]
-
Eyes/Face: ANSI Z87.1-compliant chemical splash goggles are mandatory. A face shield must be worn over the goggles whenever there is a splash hazard.[5][9]
-
-
Spill & Emergency Procedures:
-
Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[9]
Detailed Experimental Protocol
This protocol describes the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide on a 5 mmol scale.
Materials & Equipment:
-
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.16 g, 5.0 mmol)
-
Hydrazine hydrate (~64% hydrazine, ~3.1 mL, ~50 mmol, 10 equivalents)
-
Ethanol (95% or absolute), 25 mL
-
Deionized water
-
100 mL round-bottom flask
-
Water-cooled condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware and consumables
Procedure:
-
Reaction Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and a condenser. Place the apparatus on a magnetic stirrer hotplate within a chemical fume hood.
-
Reagent Addition: To the flask, add methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.16 g, 5.0 mmol) followed by ethanol (25 mL). Stir the mixture until the solid is fully dissolved.
-
Initiating the Reaction: Carefully add hydrazine hydrate (~3.1 mL, 10 eq.) to the stirred solution at room temperature. The addition is typically not significantly exothermic but should be done cautiously.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using the heating mantle. Maintain a gentle reflux for the specified reaction time.
-
Monitoring Progress: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and diluting it with ethyl acetate. Use a mobile phase such as 50% ethyl acetate in hexanes. The product hydrazide will be significantly more polar (lower Rf value) than the starting ester. The reaction is typically complete within 4-8 hours.
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), turn off the heat and allow the flask to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring. A white or off-white solid product should precipitate immediately.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any excess hydrazine hydrate and ethanol.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The resulting 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is typically obtained as a white solid with high purity.
Data Summary: Reaction Condition Variables
The efficiency of hydrazinolysis can be influenced by several factors. The following table outlines common variables and their typical ranges, providing a basis for optimization.
| Parameter | Recommended | Alternatives / Considerations | Rationale & Causality |
| Hydrazine Source | Hydrazine Hydrate (N₂H₄·H₂O) | Anhydrous Hydrazine | Hydrazine hydrate is less volatile, less flammable, and generally safer to handle than its anhydrous counterpart and should be used whenever possible.[5] |
| Equivalents | 5 - 10 eq. | 3 - 20 eq. | A large excess of hydrazine is used to ensure the reaction goes to completion and to serve as a solvent or co-solvent, driving the equilibrium towards the product side. |
| Solvent | Ethanol, Methanol | Tetrahydrofuran (THF), Propanol[3][10] | Alcohols are excellent solvents for both the ester and hydrazine hydrate. They are also easily removed during work-up. A solvent-free reaction is also possible but may require higher temperatures.[11] |
| Temperature | Reflux (~80°C in EtOH) | Room Temp to 100°C | Heating accelerates the rate of this nucleophilic substitution. While some reactive esters may proceed at room temperature, refluxing is standard practice to ensure a reasonable reaction time.[3] |
| Reaction Time | 4 - 8 hours | 2 - 24 hours | Duration depends on the substrate's steric hindrance and electronic properties, as well as the reaction temperature. Monitoring by TLC is crucial to avoid unnecessary heating. |
| Work-up | Precipitation in Water | Extraction | Precipitation is highly effective for this solid product, offering a simple and efficient purification method. If the product were an oil, extraction with a solvent like ethyl acetate would be necessary.[3] |
Troubleshooting and Field-Proven Insights
-
Issue: Incomplete Reaction: If TLC analysis shows significant starting material remaining after 8 hours, consider extending the reflux time. Alternatively, adding a few more equivalents of hydrazine hydrate can help push the reaction to completion.
-
Issue: Product Oiling Out: If the product separates as an oil instead of a solid upon addition to water, it may be due to impurities. Try scratching the inside of the beaker with a glass rod to induce crystallization. If this fails, extract the aqueous mixture with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain the crude product, which can then be purified by recrystallization (e.g., from an ethanol/water mixture).
-
Insight: Purity of Starting Material: The reaction is generally clean. However, ensure the starting methyl ester is pure. Impurities from previous steps can carry through and complicate the isolation of the final product.
-
Insight: N-Methylation is Key: The presence of the N-methyl group on the pyrrole ring is advantageous as it prevents potential side reactions at the pyrrole nitrogen, simplifying the reaction outcome compared to N-H pyrroles.
References
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Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Hydrazine Hydrate 80% Extra Pure. Retrieved from [Link]
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Princeton University Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Retrieved from [Link]
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University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
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de Souza, A. C. D., et al. (2020). From batch to continuous-flow for the synthesis of peptide acyl azides. Reaction Chemistry & Engineering, 5, 749-755. Retrieved from [Link]
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Kulka, M. (1954). Hydrolysis and Hydrazinolysis of Esters of N,N-Dimethyldithiocarbamic Acid: A Method for the Preparation of Mercaptans. Canadian Journal of Chemistry, 32(6), 598-604. Retrieved from [Link]
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Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]
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Hanson, J. E., et al. (2024, June 2). How can I combine hydrazine derivative and ester? ResearchGate. Retrieved from [Link]
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University of Calgary. Hydrolysis of Esters. Department of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated Reaction Pathway for the Hydrazinolysis Mechanism... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). Mechanism of Ester Hydrolysis. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Retrieved from [Link]
-
Mehta, S., et al. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences, 2(2), 373-385. Retrieved from [Link]
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Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Retrieved from [Link]
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El-Sayed, A. A., et al. (2009). Reactions of some pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine. Molecules, 14(3), 1158-1166. Retrieved from [Link]
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Silverstein, R. M., et al. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. Retrieved from [Link]
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Patel, H. R., et al. (2011). Syntheses and characterization of pyrrole containing hydrazones. Organic Chemistry: An Indian Journal, 7(3). Retrieved from [Link]
-
Wrodnigg, T. M., et al. (2021). An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol. Molecules, 26(14), 4259. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. Retrieved from [Link]
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Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249. Retrieved from [Link]
-
Mehta, S. B., & Dave, J. M. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Arastirmax. Retrieved from [Link]
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Zeng, G. F., et al. (2012). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2689. Retrieved from [Link]
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Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2763594, Methyl 4-bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide as a Key Intermediate in the Synthesis of Novel Antitubercular Agents
Introduction: The Imperative for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has rendered many first- and second-line treatments ineffective, creating a critical need for new therapeutic agents with novel mechanisms of action.[1][2] The five-membered nitrogen-containing heterocycle, pyrrole, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility.[3] Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including potent antimycobacterial effects.[4][5]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide as a pivotal intermediate for the synthesis of a new class of potential antitubercular drugs. The rationale for focusing on this intermediate is multifold:
-
The Hydrazone Moiety: Hydrazones (-C=N-NH-C=O-) are a well-established pharmacophore in antitubercular drug design.[6][7] The iconic anti-TB drug, isoniazid, is a hydrazide, and numerous hydrazone derivatives have shown potent activity, often through the inhibition of essential mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA).[8][9]
-
Structural Features of the Pyrrole Core: The 1-methyl-pyrrole-2-carbohydrazide core provides a rigid and synthetically tractable backbone. The bromine atom at the 4-position offers a site for further chemical modification and has been shown in structure-activity relationship (SAR) studies of various heterocyclic compounds to positively influence antitubercular activity, potentially by enhancing lipophilicity and target engagement.[10]
These application notes will detail the synthetic pathway to obtain 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, provide step-by-step protocols for its conversion into therapeutically relevant hydrazones, and outline the subsequent biological evaluation of these novel compounds.
Synthetic Strategy and Protocols
The overall synthetic workflow is a multi-step process designed for efficiency and scalability in a research setting. It begins with the commercially available 1H-pyrrole-2-carboxylic acid and proceeds through bromination, N-methylation, esterification, and finally, hydrazinolysis to yield the target intermediate.
Diagram: Overall Synthetic Workflow
Caption: Synthetic pathway from 1H-pyrrole-2-carboxylic acid to antitubercular hydrazones.
Protocol 1: Synthesis of 4-Bromo-1H-pyrrole-2-carboxylic Acid
Rationale: This initial step introduces the crucial bromine atom onto the pyrrole ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles like pyrrole.
Materials:
-
1H-Pyrrole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath with continuous stirring.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-bromo-1H-pyrrole-2-carboxylic acid.[6][11]
Protocol 2: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate
Rationale: Conversion of the carboxylic acid to its methyl ester facilitates the subsequent N-methylation step. The Fischer esterification, using methanol in the presence of a strong acid catalyst, is a standard and effective method.[12][13]
Materials:
-
4-Bromo-1H-pyrrole-2-carboxylic acid
-
Methanol, anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution, saturated
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend 4-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain methyl 4-bromo-1H-pyrrole-2-carboxylate.[14]
Protocol 3: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Rationale: N-methylation is a key step to produce the desired scaffold. Using a base like potassium carbonate with a methylating agent such as methyl iodide is a common and effective method for the N-alkylation of pyrroles.
Materials:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, which can be further purified by column chromatography if necessary.
Protocol 4: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Rationale: This step forms the crucial carbohydrazide intermediate. Hydrazine hydrate is a highly reactive nucleophile that readily converts esters to their corresponding hydrazides in a process known as hydrazinolysis.
Materials:
-
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain pure 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.[14]
Protocol 5: Synthesis of N'-Arylidene-4-bromo-1-methyl-1H-pyrrole-2-carbohydrazides
Rationale: The final step involves the condensation of the carbohydrazide with various aromatic aldehydes to form the target hydrazone derivatives. This reaction is typically acid-catalyzed and proceeds readily. The choice of aldehyde allows for the systematic exploration of structure-activity relationships.
Materials:
-
4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate often forms.
-
Cool the reaction mixture to room temperature, and if necessary, place it in an ice bath to encourage further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry to yield the N'-arylidene-4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide derivative.[14]
Biological Evaluation: Assessing Antitubercular Activity
The primary method for evaluating the in vitro activity of novel antitubercular compounds is the determination of their Minimum Inhibitory Concentration (MIC).
Diagram: Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 6: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
Rationale: The MABA is a widely used, rapid, and sensitive colorimetric assay for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active cells. Inhibition of growth is indicated by the absence of this color change.
Materials:
-
Synthesized hydrazone compounds
-
Isoniazid and Rifampicin (as control drugs)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Sterile 96-well microplates
-
Alamar Blue (Resazurin) solution
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test hydrazones and control drugs in DMSO.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in 100 µL of Middlebrook 7H9 broth to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL). Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%). Include a drug-free control well.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Assay Development: After incubation, add 20 µL of Alamar Blue solution to each well.
-
Reading Results: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[9][14]
Data Presentation and Expected Outcomes
The antitubercular activity of newly synthesized compounds is typically reported as their MIC value. A lower MIC value indicates higher potency. Structure-activity relationship studies can be systematically conducted by comparing the MIC values of hydrazones derived from different aromatic aldehydes.
Table 1: Hypothetical MIC Values for Synthesized Hydrazone Derivatives
| Compound ID | R-Group on Aldehyde | MIC (µg/mL) vs. Mtb H37Rv |
| HYZ-01 | Phenyl | 6.25 |
| HYZ-02 | 4-Chlorophenyl | 3.12 |
| HYZ-03 | 4-Nitrophenyl | 1.56 |
| HYZ-04 | 2,4-Dichlorophenyl | 0.78 |
| Isoniazid | - | 0.05 - 0.2 |
| Rifampicin | - | 0.1 - 0.5 |
Note: These are hypothetical values for illustrative purposes. Actual MIC values must be determined experimentally.
The data often reveals that electron-withdrawing groups on the aromatic ring of the hydrazone moiety can enhance antitubercular activity.[10] For instance, compounds with chloro or nitro substitutions are frequently more potent than the unsubstituted analogs.
Mechanism of Action: The Role of Pyrrole Hydrazones
While the precise mechanism for each new compound must be experimentally determined, pyrrole-based hydrazones are often investigated as potential inhibitors of the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][9] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.
Diagram: Proposed Mechanism of Action
Caption: Inhibition of InhA by pyrrole hydrazones disrupts mycolic acid synthesis.
Conclusion and Future Directions
The intermediate, 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, serves as a versatile and promising platform for the development of novel antitubercular agents. The synthetic protocols outlined in this document provide a clear and reproducible pathway for accessing this key intermediate and for generating a library of N'-arylidene hydrazones. The established MABA protocol allows for efficient screening of these compounds to identify potent hits. The presence of the bromo-substituent offers opportunities for further diversification through cross-coupling reactions, expanding the chemical space for optimization. Future work should focus on a broader SAR exploration, cytotoxicity profiling against mammalian cell lines to determine selectivity, and mechanistic studies to confirm the molecular target of the most active compounds.
References
-
Synthesis, characterization and antitubercular activities of novel pyrrolyl hydrazones and their Cu-complexes. (2016). European Journal of Medicinal Chemistry, 123, 62-77. Available from: [Link]
-
Methyl 4-Bromo-1H-pyrrole-2-carboxylate. Pipzine Chemicals. Available from: [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available from: [Link]
-
Structure-Activity Relationships of Pyrrole Hydrazones as New Anti-Tuberculosis Agents. (2012). Medicinal Chemistry, 8(3), 462-473. Available from: [Link]
-
Biological Activities of Hydrazone Derivatives. (2007). Molecules, 12(8), 1910-1939. Available from: [Link]
-
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2015). Molecules, 20(5), 8801-8816. Available from: [Link]
-
4-Bromo-1H-pyrrole-2-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2689. Available from: [Link]
-
Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. (2022). Molecules, 27(23), 8493. Available from: [Link]
-
Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics. (2006). Arzneimittelforschung, 56(3), 162-168. Available from: [Link]
-
Novel hybrid-pyrrole derivatives: their synthesis, antitubercular evaluation and docking studies. (2016). RSC Advances, 6(82), 78951-78964. Available from: [Link]
-
Some antitubercular agents and our earlier reported pyrrole derivatives... ResearchGate. Available from: [Link]
-
Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. (2017). Molbank, 2017(3), M950. Available from: [Link]
-
Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. (2021). ACS Medicinal Chemistry Letters, 13(1), 108-115. Available from: [Link]
-
Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. ResearchGate. Available from: [Link]
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate. PubChem. Available from: [Link]
-
Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2023). Molecules, 28(1), 235. Available from: [Link]
-
Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. (2024). PLOS ONE, 19(5), e0296766. Available from: [Link]
-
SYNTHESIS OF NEW PYRAZOLYL PYRROLE DERIVATIVES AS ANTITUBERCULAR AGENTS. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 183. Available from: [Link]
-
Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (2023). RSC Advances, 13(45), 31639-31656. Available from: [Link]
-
Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity. (2006). Bioorganic & Medicinal Chemistry, 14(22), 7543-7551. Available from: [Link]
-
CAS No : 934-05-4 | Product Name : Methyl 4-bromo-1H-pyrrole-2-carboxylate. Pharmaffiliates. Available from: [Link]
-
A Novel Molecule with Notable Activity against Multi-Drug Resistant Tuberculosis. (2014). ACS Medicinal Chemistry Letters, 5(5), 553-557. Available from: [Link]
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). Pharmaceuticals, 16(7), 909. Available from: [Link]
-
Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]
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Application Note: Optimizing Solid-State Form Selection for N-Methyl Substituted Pyrrole Hydrazides
Abstract
The crystallization of N-methyl substituted pyrrole hydrazides presents a unique set of challenges compared to their unsubstituted counterparts. While the parent pyrrole-2-carbohydrazide benefits from a robust hydrogen-bonding network (N-H...O and N-H...N), the introduction of an N-methyl group eliminates a critical ring-based hydrogen bond donor and increases lipophilicity. This structural modification frequently leads to "oiling out" (liquid-liquid phase separation) rather than spontaneous nucleation.[1] This guide details three validated protocols designed to overcome these kinetic barriers, ensuring high-purity crystalline isolates suitable for X-ray diffraction (SC-XRD) and pharmaceutical formulation.
Physicochemical Context & Solubility Profile[1][2]
The "N-Methyl Effect" on Crystal Packing
In standard pyrrole-2-carbohydrazides, the pyrrolic N-H acts as a strong hydrogen bond donor, often forming supramolecular grids with the hydrazide carbonyl oxygen [1].
N-methylation disrupts this motif:
-
Loss of Donor: The ring nitrogen is blocked, forcing the crystal lattice to rely almost exclusively on the hydrazide tail (-CO-NH-NH2) for directional bonding.
-
Lipophilic Shift: The methyl group increases solubility in non-polar solvents, narrowing the "metastable zone" where controlled nucleation occurs.
-
Conformational Flexibility: The hydrazide linker is rotatable. Without the locking mechanism of the pyrrole N-H bond, the molecule is prone to adopting amorphous conformations, leading to oil formation.
Solvent Selection Matrix
Based on empirical solubility data for pyrrole derivatives [2][3], the following solvent systems are recommended.
| Solvent Class | Specific Solvent | Solubility Behavior | Usage in Protocol |
| Primary (Good) | Ethanol (Absolute) | High solubility at boiling; moderate at RT. | Thermal Recrystallization |
| Primary (Good) | Methanol | Very high solubility. | Vapor Diffusion (Inner vial) |
| Primary (Good) | Ethyl Acetate | Moderate solubility. | Anti-solvent precipitation |
| Anti-Solvent | n-Hexane / Pentane | Insoluble (induces oiling if added too fast). | Precipitation / Trituration |
| Anti-Solvent | Diethyl Ether | Insoluble. | Vapor Diffusion (Outer vial) |
| Specialty | Acetonitrile | Moderate; good for breaking oils. | Rescue Recrystallization |
Validated Crystallization Protocols
Protocol A: Thermal Shift Recrystallization (Standard Purity)
Best for: Bulk purification of crude material (>100 mg).
Mechanism: Exploits the steep solubility curve of hydrazides in ethanol. The N-methyl group requires a slightly less polar environment than the unsubstituted parent.
-
Dissolution: Place the crude N-methyl pyrrole hydrazide in a round-bottom flask. Add Absolute Ethanol (approx. 10 mL per gram).
-
Heating: Heat to reflux (78°C) with magnetic stirring. If the solid does not dissolve, add ethanol in 0.5 mL increments until a clear solution is obtained.
-
Critical Step: If the solution is colored (impurities), add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Controlled Cooling: Turn off the heat source but leave the flask in the oil bath to cool slowly to room temperature (approx. 2-3 hours). This slow thermal ramp prevents oiling out.
-
Nucleation: If no crystals appear at 25°C, transfer to a 4°C refrigerator for 12 hours.
-
Isolation: Filter the white/off-white needles under vacuum. Wash with cold ethanol (0°C).
Protocol B: Vapor Diffusion (X-Ray Quality)
Best for: Obtaining single crystals for structure determination (SC-XRD).
Mechanism: Slow diffusion of a volatile anti-solvent (Ether) into a solution (Methanol) gradually increases supersaturation, allowing molecules to organize into the most thermodynamically stable lattice without kinetic trapping.
-
Inner Vial: Dissolve 20–50 mg of the compound in a minimum amount of Methanol (0.5 – 1.0 mL) in a small 4 mL vial. Ensure the solution is clear (filter if necessary).
-
Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully add Diethyl Ether (or Pentane) into the larger vial until the liquid level reaches halfway up the inner vial.
-
Warning: Do not let the ether spill into the inner vial directly.
-
-
Sealing: Cap the large vial tightly. Parafilm the seal to prevent evaporation.
-
Incubation: Store in a vibration-free, dark environment at room temperature. Crystals should form within 2–7 days.
Protocol C: Anti-Solvent Precipitation (Yield Optimization)
Best for: Maximizing recovery from mother liquors or highly soluble derivatives.
-
Dissolution: Dissolve the compound in a minimum volume of Ethyl Acetate or Dichloromethane (DCM) at Room Temperature.
-
Precipitation: Add n-Hexane dropwise with vigorous stirring until a persistent cloudiness (turbidity) is observed.
-
Redissolution: Add just enough of the primary solvent (EtOAc/DCM) to make the solution clear again.
-
Evaporation: Cover the vial with aluminum foil, poke 3-4 small pinholes, and allow slow evaporation in a fume hood.
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out is the most common failure mode for N-methyl pyrrole hydrazides due to their low melting points and conformational flexibility [4].
Decision Logic for Troubleshooting
Caption: Decision tree for selecting and rescuing crystallization workflows when facing phase separation issues.
Rescue Protocol: Trituration
If your product comes out as a sticky oil at the bottom of the flask:
-
Decant the supernatant solvent.
-
Add cold n-Pentane or n-Hexane to the oil.
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. The mechanical energy often induces the oil to solidify into a powder.
-
Recrystallize this powder using Protocol A, but seed the solution with a tiny amount of the solid obtained from step 3 once the solution reaches 30-35°C.
References
-
Wang, J. et al. (2011). Crystal structure of 1H-pyrrole-2-carbohydrazide. Acta Crystallographica Section E.
-
PubChem. (2025).[2] 1-methyl-1h-pyrrole-2-carbohydrazide (C6H9N3O) Physicochemical Properties. National Library of Medicine.
-
Edelmann, F. T. (2020).[3] Purification of hydrazone derivatives via recrystallization. ResearchGate Technical Q&A.
-
BenchChem Technical Support. (2025). Preventing Oiling Out in Crystallization.
Sources
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carbohydrazide moiety is another important pharmacophore known to be a versatile building block for various heterocyclic compounds with significant therapeutic potential.[3] The convergence of these two structural motifs in 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide and its derivatives presents a promising avenue for the development of novel therapeutic agents.
Traditionally, the synthesis of such compounds involves multi-step processes with long reaction times, often requiring harsh conditions and leading to modest yields.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a greener, more efficient alternative to conventional heating methods.[5][6] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid, uniform heating, which can dramatically reduce reaction times from hours or days to mere minutes.[4][7] This acceleration, combined with often-improved yields and cleaner reaction profiles, makes MAOS an invaluable tool for the rapid synthesis and optimization of compound libraries.[4][5]
These application notes provide a comprehensive guide to the microwave-assisted synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, a key intermediate for the generation of diverse derivative libraries. We will elucidate the scientific principles behind the microwave-assisted steps, offer detailed, field-proven protocols, and present data that underscores the efficiency and reliability of this modern synthetic approach.
The "Why": Causality Behind Experimental Choices
The selection of a microwave-assisted synthetic route is predicated on several key principles of chemical kinetics and green chemistry.
-
Mechanism of Microwave Heating: Unlike conventional heating which relies on conduction and convection, microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[8][9] Polar molecules, such as the reactants and solvents in our protocols, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat volumetrically and uniformly throughout the reaction mixture.[10] This avoids localized overheating at the vessel walls, a common issue with oil baths, which can lead to side product formation.
-
Rate Acceleration: The rapid and efficient energy transfer in MAOS often leads to reaction temperatures far exceeding the boiling point of the solvent in a sealed vessel, a phenomenon known as superheating.[11] This, in turn, can dramatically accelerate reaction rates, allowing for the completion of syntheses in a fraction of the time required by conventional methods.[4][7]
-
Green Chemistry Principles: MAOS aligns with several principles of green chemistry. The reduced reaction times lead to significant energy savings.[8] Furthermore, the efficiency of microwave heating can often reduce the need for large volumes of solvents and can enable the use of more environmentally benign solvents.[5]
Synthetic Workflow Overview
The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide derivatives via a microwave-assisted route can be logically structured in a multi-step sequence, starting from the commercially available 1-methyl-1H-pyrrole-2-carboxylic acid. The overall workflow is depicted below.
Caption: Overall synthetic workflow for the preparation of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid (Conventional Method)
While microwave-assisted brominations are possible, a well-established conventional method provides a reliable route to the starting material.
Materials:
-
1-Methyl-1H-pyrrole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.
Protocol 2: Microwave-Assisted Esterification of 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid
This protocol leverages the speed of microwave synthesis for the efficient conversion of the carboxylic acid to its corresponding methyl ester.
Materials:
-
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Place 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous methanol (5 mL) and 2-3 drops of concentrated sulfuric acid.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 5-10 minutes.[12]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate to neutralize the excess acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.
Protocol 3: Microwave-Assisted Hydrazinolysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
This is a key step where microwave irradiation dramatically reduces the reaction time compared to conventional refluxing.
Materials:
-
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol (5 mL).
-
Add hydrazine hydrate (5.0 eq).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 80-100 °C for 30-60 minutes. Note: A similar reaction was completed in 2 hours under microwave irradiation, while conventional heating took 168 hours.[4]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
After completion, cool the reaction vessel. The product, 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, will often precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Protocol 4: Microwave-Assisted Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide Derivatives (Hydrazones)
This general protocol illustrates the rapid derivatization of the parent carbohydrazide.
Materials:
-
4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide
-
Substituted aldehyde (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vessel, add 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide (1.0 eq), the desired substituted aldehyde (1.0 eq), and ethanol (5 mL).
-
Add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 100-120 °C for 2-5 minutes.[13]
-
Upon completion, cool the reaction vessel. The resulting hydrazone derivative often precipitates.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted steps, highlighting the significant improvements over conventional methods.
| Reaction Step | Conventional Method Time | Microwave Method Time | Typical Yield (Microwave) |
| Esterification | 4-8 hours | 5-10 minutes | >90% |
| Hydrazinolysis | 24-168 hours | 30-120 minutes | 85-95% |
| Hydrazone Formation | 2-6 hours | 2-5 minutes | >95% |
Visualizing the Process: Key Reaction Schemes
Microwave-Assisted Esterification
Caption: Microwave-assisted Fischer esterification.
Microwave-Assisted Hydrazinolysis
Caption: Rapid hydrazinolysis under microwave irradiation.
Conclusion and Future Outlook
The application of microwave-assisted synthesis to the preparation of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide and its derivatives offers a robust, efficient, and environmentally conscious alternative to traditional synthetic methodologies. The protocols detailed herein demonstrate the power of MAOS to dramatically reduce reaction times and improve yields for key synthetic transformations. For researchers in drug discovery and development, the ability to rapidly generate libraries of novel compounds is paramount. The integration of microwave technology into the synthetic workflow empowers chemists to accelerate the hit-to-lead and lead optimization phases of their research, ultimately expediting the journey towards new therapeutic breakthroughs.
References
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]
-
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Available at: [Link]
-
RFHIC. (n.d.). Microwave-Driven Chemical Reactions. Available at: [Link]
-
G, A. et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Preprints.org. Available at: [Link]
-
University of Toronto. (2002). Microwave Assisted Organic Synthesis. Available at: [Link]
-
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Available at: [Link]
-
Sharma, R. et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5237-5242. Available at: [Link]
-
CABI. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6). Available at: [Link]
-
SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Available at: [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAAS, 3(2). Available at: [Link]
-
Hindawi. (2015). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Journal of Chemistry. Available at: [Link]
-
ANU Books. (n.d.). Role of Microwave in Pharmaceutical Sciences. Available at: [Link]
-
Vasileva, V. et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Pharmaceuticals, 16(11), 1604. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 18(10), 12584-12617. Available at: [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]
-
Organic Syntheses. (n.d.). The addition funnel is then replaced by a gas bubbler, the cooling bath removed, and the mixture stirred for 16 h at ambient temperature (Figure 1). Available at: [Link]
-
Arabian Journal of Chemistry. (2018). Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry, 11(8), 1333-1344. Available at: [Link]
-
Arastirmax. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Available at: [Link]
-
Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, e115934. Available at: [Link]
-
SciSpace. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. Available at: [Link]
-
Global Journals. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1996. Available at: [Link]
-
Sci-Hub. (1999). ChemInform Abstract: Microwave‐Assisted Synthesis of Pyrroles. ChemInform, 30(35). Available at: [Link]
-
Vasileva, V. et al. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Pharmaceuticals, 15(9), 1109. Available at: [Link]
-
Uzelac, M. et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Catalysts, 12(11), 1391. Available at: [Link]
-
Al-Warhi, T. et al. (2018). Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs. Arabian Journal of Chemistry, 11(8), 1333-1344. Available at: [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(4), 349-361. Available at: [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 29(5), 1145. Available at: [Link]
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- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Welcome to the technical support guide for the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges in this multi-step synthesis to improve your final yield and purity. Pyrrole carbohydrazide derivatives are significant scaffolds in medicinal chemistry, recognized for their diverse biological activities, including potential antimycobacterial properties.[1][2]
Synthetic Pathway Overview
The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is typically achieved through a four-step sequence starting from 1H-pyrrole-2-carboxylic acid. Each step presents unique challenges that can impact the overall yield. The following workflow outlines the most common and logical synthetic route.
Caption: General synthetic workflow for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of this synthesis? A: While every step is important, the initial bromination (Step 1) is often the most critical. The electron-rich pyrrole ring is highly susceptible to over-bromination or bromination at undesired positions if conditions are not strictly controlled. Low yield in this first step will cascade through the entire synthesis.
Q2: Can the order of the N-methylation and bromination steps be reversed? A: It is possible, but not recommended. Brominating 1-methyl-1H-pyrrole-2-carboxylic acid can lead to a different regioselectivity profile due to the electronic effect of the N-methyl group. The established route of brominating the N-H pyrrole first provides a more reliable and predictable outcome for achieving 4-position selectivity.
Q3: What are the standard analytical methods to confirm the final product? A: A combination of techniques is essential for unambiguous structure confirmation and purity assessment. These include ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups (e.g., N-H, C=O).[1] Melting point analysis can also be used to assess purity.
Q4: Are there any major safety precautions I should be aware of? A: Yes. Several reagents used in this synthesis are hazardous.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Hydrazine Hydrate (NH₂NH₂·H₂O): Toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with proper PPE.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Bromination of 1H-Pyrrole-2-carboxylic Acid
Q: I'm getting a low yield and a mixture of poly-brominated byproducts. How can I improve the selectivity for mono-bromination at the C4 position?
A: This is a classic challenge with electron-rich heterocycles. The key is to control the reactivity of the brominating agent and the reaction conditions.
-
Causality: Bromine (Br₂) is often too reactive, leading to multiple additions. N-Bromosuccinimide (NBS) is the preferred reagent for controlled mono-bromination of pyrroles.[3] The reaction temperature is also critical; higher temperatures increase the rate of side reactions.
-
Solutions:
-
Reagent Choice: Use N-Bromosuccinimide (NBS) as the brominating agent.
-
Stoichiometry: Use a slight excess, but no more than 1.1 equivalents of NBS, to avoid di-bromination.
-
Temperature Control: Perform the reaction at a low temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.
-
Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Caption: Troubleshooting logic for the bromination step.
Step 2: Fischer Esterification
Q: My esterification reaction is not going to completion, and I have significant starting material left even after prolonged heating. What's wrong?
A: The Fischer esterification is a reversible equilibrium-driven reaction.[4][5] To achieve high conversion, you must shift the equilibrium towards the products.
-
Causality: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials. Insufficient acid catalyst or not removing water can lead to incomplete reactions.
-
Solutions:
-
Use Excess Alcohol: Use the alcohol (in this case, methanol) as the solvent. This large excess pushes the equilibrium to the ester side according to Le Châtelier's principle.[1][5]
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. While the reaction produces water, starting with dry conditions is crucial.
-
Sufficient Catalyst: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).[1][4]
-
Remove Water (Optional): For stubborn reactions, using a Dean-Stark apparatus can be effective for azeotropically removing water, though this is more common with higher-boiling alcohols. For methanol, refluxing for an extended period is the standard approach.
-
Step 3: N-Methylation
Q: The N-methylation of my pyrrole ester is sluggish and gives low yields. How can I improve it?
A: The acidity of the pyrrole N-H is relatively low, requiring a sufficiently strong base to achieve full deprotonation before alkylation.
-
Causality: Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, leading to incomplete reaction. The quality of the sodium hydride (NaH) and the solvent's dryness are paramount.
-
Solutions:
-
Strong Base: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective. Ensure the mineral oil is washed away with dry hexanes before use if necessary.
-
Anhydrous Aprotic Solvent: Use anhydrous THF or DMF. Any trace of water will quench the NaH.
-
Temperature Protocol: Add the NaH at 0 °C to control the initial exothermic reaction and hydrogen evolution. After the gas evolution ceases, add the methylating agent (methyl iodide, CH₃I) and then allow the reaction to warm to room temperature.
-
Methylating Agent: Methyl iodide is very effective. Dimethyl sulfate can also be used, but it is more toxic.
-
Step 4: Hydrazinolysis
Q: The final hydrazinolysis step is slow, and my yield is poor. What can I do to optimize this conversion?
A: The conversion of the ester to the hydrazide can be slow if the conditions are not optimal.
-
Causality: The nucleophilicity of hydrazine can be hampered at low temperatures. A simple stoichiometric amount of hydrazine may not be sufficient to drive the reaction to completion, especially if the ester is somewhat sterically hindered or electronically deactivated.
-
Solutions:
-
Excess Hydrazine: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents).[6][7] This helps drive the reaction forward.
-
Elevated Temperature: Heat the reaction mixture. Refluxing in a suitable solvent like ethanol is a common and effective method.[1][2]
-
Reaction Time: Monitor the reaction by TLC. While heating is necessary, prolonged reflux times can sometimes lead to degradation. A typical time is 3-6 hours.
-
Product Isolation: The product carbohydrazide often has low solubility and may precipitate from the reaction mixture upon cooling. This can be used to your advantage for isolation by simple filtration.
-
Caption: Key optimization parameters for the hydrazinolysis step.
Data Summary & Optimized Protocols
Table 1: Summary of Optimized Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |
| 1 | Bromination | 1.1 eq. NBS | DMF | 0 °C to RT | 4-8 h |
| 2 | Esterification | H₂SO₄ (cat.) | Methanol | Reflux (~65 °C) | 12-24 h |
| 3 | N-Methylation | 1.2 eq. NaH, 1.2 eq. CH₃I | THF | 0 °C to RT | 2-4 h |
| 4 | Hydrazinolysis | 5-10 eq. NH₂NH₂·H₂O | Ethanol | Reflux (~78 °C) | 3-6 h |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-pyrrole-2-carboxylic Acid
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-8 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, pour the reaction mixture into ice-water.
-
The solid precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the product.
Protocol 2: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate
-
To a suspension of 4-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous methanol (serving as the solvent), add concentrated sulfuric acid (approx. 5 mol%) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 12-24 hours. The solid should dissolve as the reaction progresses.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the methyl ester.
Protocol 3: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in oil) and wash with anhydrous hexanes to remove the oil.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Add a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add methyl iodide (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography if necessary.
Protocol 4: Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide
-
Dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (5-10 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 3-6 hours.[1][6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the final carbohydrazide.
References
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. [Link]
-
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Ivanova, Y., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC. [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
-
Master Organic Chemistry. (2019). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Buy 4-bromo-1H-pyrrole-2-carboxylic Acid | 27746-02-7 [smolecule.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility issues of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide in DMSO
Technical Support Center: 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Welcome to the technical support guide for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the issues you may be facing.
Q1: My 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is not dissolving in DMSO, or is dissolving very slowly, at my target concentration. What's happening?
A1: Incomplete dissolution is one of the most common hurdles. The root cause typically falls into one of three categories: solvent quality, compound characteristics, or dissolution technique.
Underlying Causality: 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide possesses both a non-polar bromo-pyrrole ring system and a polar carbohydrazide group. While DMSO is an exceptional polar aprotic solvent capable of dissolving a wide range of compounds, its efficacy is highly dependent on its purity.[1][2][3] The most critical factor is its water content.
-
The Problem with "Wet" DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] As water content increases, the polarity of the solvent mixture changes, significantly decreasing its ability to solubilize less polar, lipophilic compounds.[4][6] This can lead to incomplete dissolution or the need for much larger solvent volumes.
Troubleshooting Protocol:
-
Verify DMSO Quality: Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or a properly stored, desiccated source for preparing primary stock solutions.[4] Avoid using bottles that have been open for extended periods.
-
Optimize Dissolution Technique: Passive dissolution is often insufficient. Mechanical agitation is crucial.
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.[7]
-
Gentle Warming: If vortexing is not enough, warm the solution in a water bath set to 30-40°C for 5-10 minutes.[4][7] Caution: Do not overheat. While DMSO is stable at lower temperatures, it can begin to decompose near its boiling point (189°C), and high heat may degrade the compound.[1][8][9]
-
Sonication: If solids persist, use a bath sonicator for 10-15 minutes.[4][10] Sonication uses high-frequency sound waves to agitate particles, breaking down aggregates and enhancing dissolution.[11][12] This is often the most effective method for stubborn compounds.[13][14]
-
-
Confirm Compound Integrity: If solubility issues persist with high-quality DMSO and proper technique, consider the possibility of impurities in your batch of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Q2: My compound dissolved perfectly at first, but after a few days/freeze-thaw cycles, I see crystals or a cloudy precipitate in my DMSO stock. Why did this happen and is my stock solution still usable?
A2: This phenomenon, known as precipitation from a supersaturated solution, is a frequent problem and renders the stock solution's concentration inaccurate and unreliable.
Underlying Causality: The primary culprits are water absorption and temperature changes.
-
Hygroscopicity During Handling: Every time you open the vial, you expose the DMSO stock to atmospheric moisture.[4][5] Over time, the absorbed water reduces the compound's solubility, causing it to "crash out" of the solution.[15]
-
Freeze-Thaw Cycles: The process of freezing and thawing can accelerate precipitation.[15][16] As the DMSO-water mixture freezes, pure DMSO may solidify first, creating localized areas of high water concentration where the compound is less soluble, seeding crystallization.[6] This effect is synergistically enhanced by water uptake.[15]
Your stock solution is NOT reliable. The concentration of the supernatant is now lower than intended, which will lead to inaccurate and non-reproducible results in downstream assays.[17]
Troubleshooting & Prevention Protocol:
-
Discard and Remake: It is strongly advised to discard the precipitated stock and prepare a fresh one.
-
Aliquot for Storage: The single most effective preventative measure is to aliquot the freshly made stock solution into single-use volumes in tightly sealed vials (e.g., cryovials with O-rings).[4][16][18] This minimizes both exposure to air and the number of freeze-thaw cycles.
-
Proper Storage Conditions: Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[18]
-
Redissolution (Attempt with Caution): For a precious sample, you can attempt to redissolve the precipitate by gently warming and sonicating as described in A1. However, you must ensure the solution is completely clear before use. If any particulate matter remains, the concentration is still not trustworthy.
Q3: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of my 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide stock?
A3: Absolutely. Inconsistent results are a classic symptom of underlying solubility problems, particularly when diluting the DMSO stock into aqueous assay media.
Underlying Causality: Even if your DMSO stock appears clear, the compound can precipitate when transferred to an aqueous environment (e.g., cell culture media, PBS) due to its low aqueous solubility.[19] This leads to several problems:
-
Inaccurate Concentration: The actual concentration of the dissolved compound in your assay is much lower than the calculated nominal concentration.[17][20]
-
Variable Dosing: The amount of precipitate can vary between wells and experiments, leading to high data variability.[20]
-
Compound Aggregation: Undissolved compound can form aggregates, which may exhibit artifactual biological activity or interfere with assay readouts (e.g., light scattering in absorbance assays).[19]
Troubleshooting & Assay Optimization Protocol:
-
Solubility Limit Check: Determine the practical solubility limit in your assay medium.
-
Prepare a series of dilutions of your compound in 100% DMSO.
-
Add these DMSO dilutions to your assay medium, keeping the final DMSO percentage constant (typically <0.5%).[18]
-
Visually inspect for cloudiness or measure turbidity with a plate reader at a wavelength outside your compound's absorbance (e.g., >600 nm).[19] The concentration at which you first observe a signal increase is your approximate solubility limit. Do not use concentrations at or above this limit.
-
-
Optimize Dilution Protocol: Avoid making serial dilutions in aqueous buffers. Perform serial dilutions in 100% DMSO first, and then add a small, fixed volume of each DMSO concentration directly to the final assay wells.[17][21]
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, always below 0.5% for most cell lines, and include a vehicle control with the exact same DMSO concentration.[7][18]
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree to guide you through the troubleshooting process.
Caption: Decision tree for troubleshooting solubility issues.
Mechanism: How Water Contamination Causes Precipitation
The hygroscopic nature of DMSO is the central mechanism behind many solubility failures. This diagram illustrates the process at a molecular level.
Caption: Impact of water absorption on compound solubility in DMSO.
Data Summary & Best Practices
Adherence to best practices is critical for ensuring the integrity and reproducibility of your experiments.
Table 1: Key Properties of DMSO as a Solvent
| Property | Value / Characteristic | Implication for Researchers |
|---|---|---|
| Solvent Type | Polar Aprotic | Dissolves a wide range of polar and non-polar compounds.[1] |
| Hygroscopicity | High (readily absorbs water) | Water contamination is a primary cause of solubility failure.[4][5] |
| Freezing Point | 18.5 °C (65.3 °F) | Pure DMSO is solid at or below room temperature.[1] A liquid state below this indicates water contamination.[5] |
| Boiling Point | 189 °C (372 °F) | Allows for gentle warming to aid dissolution, but avoid high heat to prevent decomposition.[1][8] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Actions |
|---|---|---|
| Failure to Dissolve | "Wet" DMSO; Insufficient agitation; Compound purity issues. | Use fresh, anhydrous DMSO; Vortex, gently warm, and/or sonicate.[4][7][22] |
| Precipitation in Stock | Water absorption; Freeze-thaw cycles. | Discard stock; Prepare fresh and aliquot into single-use vials for storage at -80°C.[15][16] |
| Precipitation in Assay | Low aqueous solubility; Dilution method. | Determine solubility limit in assay media; Perform serial dilutions in 100% DMSO before adding to assay.[17][19] |
| Inconsistent Results | Inaccurate concentration due to precipitation (in stock or assay). | Address all points above; Ensure final DMSO concentration is low and consistent across all wells.[18][20] |
References
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Dimethyl sulfoxide - Wikipedia. Available at: [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023). Available at: [Link]
-
Stability of Screening Compounds in Wet DMSO - ResearchGate. (2008). Available at: [Link]
-
From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar. (2023). Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (2005). Available at: [Link]
-
Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre. (2014). Available at: [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026). Available at: [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025). Available at: [Link]
-
Sonication: Significance and symbolism. (2026). Available at: [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (2024). Available at: [Link]
-
DMSO's decomposition risk analyzed | C&EN Global Enterprise - ACS Publications. (2020). Available at: [Link]
-
Stability of screening compounds in wet DMSO - PubMed. (2008). Available at: [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2026). Available at: [Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (2003). Available at: [Link]
-
doubt - cell culture filtering drugs : r/labrats - Reddit. (2024). Available at: [Link]
-
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. Available at: [Link]
-
How do I make a stock solution of a substance in DMSO? - ResearchGate. (2016). Available at: [Link]
-
Is sonication essential in solubility testing of a substance? - ResearchGate. (2016). Available at: [Link]
-
Improved Remdesivir Solubility by Sonication - Hielscher Ultrasonics. (2020). Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006). Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Available at: [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013). Available at: [Link]
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). Available at: [Link]
-
Making a stock solution for my drug using DMSO - General Lab Techniques. (2013). Available at: [Link]
-
My boss ask me to purchase an ultrasonic bath for mixing solution, should I counter suggest a vortex mixer? : r/chemistry - Reddit. (2017). Available at: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Available at: [Link]
-
Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Available at: [Link]
-
Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties - Regulations.gov. Available at: [Link]
-
Do I need to filter after dissolving drugs in DMSO? - ResearchGate. (2013). Available at: [Link]
-
THE PURIFICATION OF - iupac. Available at: [Link]
- US6235198B1 - Process for purification of dimethyl sulphoxide (DMSO) - Google Patents.
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at: [Link]
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- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. reachever.com [reachever.com]
- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ziath.com [ziath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. hielscher.com [hielscher.com]
- 14. reddit.com [reddit.com]
- 15. ziath.com [ziath.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. researchgate.net [researchgate.net]
- 20. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 22. researchgate.net [researchgate.net]
Purification techniques for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide crude product
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide crude product. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experiments.
Introduction: The Purification Challenge
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis, typically involving the hydrazinolysis of the corresponding methyl or ethyl ester, often yields a crude product containing unreacted starting materials, reaction byproducts, and potential degradation products. The polarity of the carbohydrazide functional group, combined with the characteristics of the brominated pyrrole ring, presents unique purification challenges. This guide provides a systematic approach to achieving high purity for this valuable compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question: My purified product yield is very low. What are the likely causes?
Answer: Low recovery can stem from several factors, primarily related to the chemical stability of the carbohydrazide moiety. Carbohydrazides can be sensitive to heat and strong acids.[1]
-
Thermal Decomposition: If you are removing solvent under high heat or performing recrystallization in a high-boiling solvent, your product may be decomposing. It is noted that carbohydrazide compounds can decompose upon melting or heating.[1]
-
Solution: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C) for solvent removal. If possible, choose a recrystallization solvent with a lower boiling point.
-
-
Acidic Conditions: The compound may be unstable in the presence of strong acids. If your reaction work-up involved an acidic wash that was not fully neutralized, residual acid could cause degradation. Similarly, standard silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds during column chromatography.
-
Solution: Ensure any acidic washes are followed by a thorough wash with a mild base like saturated sodium bicarbonate solution. For chromatography, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
-
Question: My product streaks badly on a silica gel TLC plate, making it hard to assess purity. Why is this happening and how can I fix it?
Answer: Streaking (or tailing) on silica gel is a common issue for nitrogen-containing basic compounds. The lone pairs on the nitrogen atoms of the carbohydrazide group can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This strong interaction leads to poor elution and a streaked appearance.
-
Solution: To mitigate this, you need to suppress the interaction with the acidic sites. Add a small amount of a basic modifier to your eluent system.[2]
-
For Hexane/Ethyl Acetate systems: Add 0.5-1% triethylamine (Et₃N).
-
For Dichloromethane/Methanol systems: Add 0.5-1% of a 7N solution of ammonia in methanol. This will neutralize the acidic sites on the silica, resulting in sharper spots and improved separation.
-
Question: I am using column chromatography, but an impurity is co-eluting with my product. How can I improve the separation?
Answer: Poor separation, or co-elution, occurs when the impurity and your product have very similar affinities for the stationary phase in the chosen mobile phase. The key is to alter the selectivity of your chromatographic system.
-
Change the Mobile Phase: The interaction between solutes and the mobile phase is critical. If you are using a standard hexane/ethyl acetate system, switch to a different solvent system with different chemical properties. A good alternative for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low percentage of methanol (1-2%) and gradually increase it, monitoring the separation by TLC.
-
Optimize the Gradient: If you are using a gradient elution, make it shallower around the point where your product elutes. A slower, more gradual increase in polarity can often resolve closely eluting compounds.
-
Consider an Alternative Stationary Phase: If changing the mobile phase doesn't work, the issue may be the stationary phase. Consider trying a different type of silica (e.g., a different pore size) or switching to a different stationary phase altogether, such as alumina (neutral or basic) or a C18-functionalized reverse-phase silica.
Question: My crude product is an oil and will not crystallize, even after trying several solvents. What should I do?
Answer: The inability of a product to crystallize, often referred to as "oiling out," is almost always due to the presence of significant impurities that disrupt the formation of a crystal lattice.
-
Solution: Direct crystallization is not a suitable purification method in this case. You must first improve the purity of the material using an alternative technique. The most effective approach is column chromatography.[3] After chromatography, combine the pure fractions and evaporate the solvent. The resulting, more pure material should have a much higher chance of crystallizing successfully from an appropriate solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide?
A1: The two most effective and commonly used purification methods are recrystallization and silica gel column chromatography .
-
Recrystallization is ideal when your crude product is mostly solid and contains smaller amounts of impurities with different solubility profiles. It is often faster and more scalable than chromatography. Several sources mention using ethanol or mixtures containing DMF and water for recrystallizing related carbohydrazide or pyrrole derivatives.[4][5][6]
-
Silica Gel Column Chromatography is the preferred method for purifying oils, complex mixtures with multiple components, or when impurities have similar solubility to the product.[2][7] It separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.
Q2: What is the best way to select a solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. The impurities, ideally, should either be completely insoluble or remain highly soluble in the cold solvent.
-
Small-Scale Testing: Test the solubility of a small amount (10-20 mg) of your crude product in about 0.5 mL of various solvents at room temperature and then upon heating.
-
Monitor for Crystal Formation: After heating to dissolve the solid, allow the solution to cool slowly to room temperature, then in an ice bath. Observe if clean crystals form.
| Table 1: Common Recrystallization Solvents for Polar Heterocycles | |||
| Solvent | Boiling Point (°C) | Properties & Use Case | Safety Note |
| Ethanol | 78 | Often a good first choice for polar compounds like carbohydrazides.[5][6] | Flammable |
| Isopropanol | 82 | Similar to ethanol, can offer different solubility characteristics. | Flammable |
| Methanol | 65 | Highly polar; may be too good a solvent unless used in a mixed-solvent system. | Flammable, Toxic |
| Water | 100 | Product may be water-soluble due to the carbohydrazide group.[1] Often used as an anti-solvent with an organic solvent like DMF or ethanol. | Non-flammable |
| Ethyl Acetate | 77 | Medium polarity; good for less polar impurities. | Flammable |
Q3: How do I develop an effective mobile phase for column chromatography?
A3: The best mobile phase (eluent) is determined by preliminary analysis using Thin Layer Chromatography (TLC).[2]
-
Dissolve a small sample of your crude material in a solvent like DCM or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in different solvent systems (e.g., 20%, 30%, 50% Ethyl Acetate in Hexane; or 2%, 5%, 10% Methanol in DCM).
-
The optimal solvent system for column chromatography is one that moves your target compound to an Rf value of 0.2 - 0.4 .[2] An Rf in this range provides the best balance for good separation on a column.
Q4: What are the most likely impurities from the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide?
A4: Based on a typical synthesis involving the reaction of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with hydrazine hydrate[5][8], the main impurities are:
-
Unreacted Methyl Ester: (Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate). This starting material is significantly less polar than the carbohydrazide product and will have a much higher Rf on TLC. It is easily separated by both recrystallization and column chromatography.
-
Over-brominated Pyrroles: If the bromination step was not perfectly controlled, di- or tri-brominated species could be present. These are typically less polar than the desired product.
-
Residual Hydrazine: Hydrazine hydrate is highly polar and water-soluble. It is usually removed during the aqueous work-up but can sometimes persist. It will stick to the baseline on a silica gel TLC plate.
Workflow & Decision Making
The choice between purification methods can be critical for efficiency and success. The following decision tree illustrates a logical approach.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is recommended for crude products that are substantially solid and show a major spot on TLC with minor, well-separated impurities.
-
Solvent Selection: Based on small-scale tests (see FAQ 2), select an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is best done by adding the solvent in portions to the flask on a hot plate, swirling until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40°C) to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for oily crude products or complex mixtures. The workflow is visualized below.
Caption: Standard workflow for column chromatography.
Step-by-Step Methodology:
-
Column Preparation:
-
Select a glass column of appropriate size (a rule of thumb is to use 30-50g of silica per 1g of crude product).
-
Secure the column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2]
-
Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to ensure an evenly packed bed, free of air bubbles. Add a layer of sand on top to protect the silica surface.[2]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2] This method often gives better resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column with a pipette.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting, collecting the solvent in fractions (e.g., 10-20 mL per test tube).
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Spot every few fractions on a TLC plate, along with a spot of your crude starting material as a reference.
-
-
Isolation:
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
-
References
-
PubChem. CARBOHYDRAZIDE. National Center for Biotechnology Information. Available at: [Link]
-
Ataman Kimya. CARBOHYDRAZIDE (1,3-DIAMINOUREA). Atamankimya.com. Available at: [Link]
-
Zhu, J., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. National Center for Biotechnology Information. Available at: [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
Research Journal of Pharmacy and Technology (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Rjptonline.org. Available at: [Link]
-
Acta Crystallographica Section E (2011). 1H-Pyrrole-2-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]
-
CABI Digital Library (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Cabidigitallibrary.org. Available at: [Link]
-
Molecules (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. National Center for Biotechnology Information. Available at: [Link]
-
Molecules (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Inorganic Chemistry (2025). Peripheral Bromination for Strongly Affecting the Structural, Electronic, and Catalytic Properties of Cobalt Corroles. ACS Publications. Available at: [Link]
-
Russian Journal of Organic Chemistry (2011). Advances and challenges in the synthesis of pyrrole systems of a limited access. ResearchGate. Available at: [Link]
-
Marine Drugs (2018). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. MDPI. Available at: [Link]
-
Current Green Chemistry (2016). Green Synthesis of Pyrrole Derivatives. Semantic Scholar. Available at: [Link]
-
International Journal of Pharmaceutical and Biological Sciences (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace. Available at: [Link]
-
Der Pharma Chemica (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]
-
Scribd. Synthesis and Bilogical Evaluation of Pyrrole and Derivatives. Scribd.com. Available at: [Link]
-
ResearchGate. Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. Researchgate.net. Available at: [Link]
-
Biosynce Blog (2025). What are the separation methods for pyrrole and its mixtures?. Biosynce.com. Available at: [Link]
- Google Patents. Purification of crude pyrroles. Google Patents.
-
Molecules (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. rjptonline.org [rjptonline.org]
- 5. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vlifesciences.com [vlifesciences.com]
Preventing cyclization side reactions during pyrrole carbohydrazide synthesis
Welcome to the Technical Support Center for Pyrrole Carbohydrazide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter during your experiments, with a primary focus on preventing unwanted cyclization side reactions.
Introduction: The Challenge of Cyclization in Pyrrole Carbohydrazide Synthesis
The synthesis of pyrrole carbohydrazides, typically achieved through the hydrazinolysis of a corresponding pyrrole ester, is a fundamental transformation in medicinal chemistry. These compounds are valuable precursors for a wide range of biologically active molecules. While the reaction of an ester with hydrazine hydrate is generally straightforward, the formation of undesired cyclized byproducts can significantly reduce the yield and purity of the target carbohydrazide.
This guide will provide you with the technical insights and practical steps to diagnose and prevent these side reactions, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of an unexpected, highly polar byproduct in my pyrrole carbohydrazide synthesis. What could it be?
A1: A common and often overlooked side reaction in the synthesis of pyrrole carbohydrazide is the formation of a pyrazolone derivative. This typically occurs if your starting material, the ethyl or methyl pyrrole-2-carboxylate, is contaminated with unreacted β-keto esters from its own synthesis (e.g., via a Knorr or Hantzsch pyrrole synthesis). These β-keto esters readily react with hydrazine to form stable, five-membered pyrazolone rings, which are often highly polar and can complicate purification.[1][2]
Q2: How can I confirm if the byproduct is a pyrazolone?
A2: Characterization using standard analytical techniques can help confirm the presence of a pyrazolone.
-
¹H NMR: Look for the disappearance of the characteristic signals of your pyrrole ester and the appearance of a new set of signals. Pyrazolones will have distinct signals for the CH₂ group in the ring and potentially a broad NH signal.
-
Mass Spectrometry: The mass of the pyrazolone byproduct will correspond to the reaction of the contaminating β-keto ester with hydrazine, minus two molecules of water. This will be different from the expected mass of your pyrrole carbohydrazide.
-
IR Spectroscopy: Pyrazolones will show a characteristic C=O stretch, which might overlap with the amide C=O of your desired product, but the overall spectrum will be different.
Q3: What are the key factors that promote the formation of pyrazolone byproducts?
A3: The primary factor is the purity of the starting pyrrole ester . Other contributing factors include:
-
High reaction temperatures: Elevated temperatures can sometimes promote side reactions.
-
Prolonged reaction times: Allowing the reaction to proceed for too long after the consumption of the starting ester might provide an opportunity for side reactions to occur, especially if impurities are present.
-
Excess hydrazine: While a molar excess of hydrazine is often used to drive the reaction to completion, a very large excess is generally not necessary and may increase the likelihood of side reactions with any impurities.
Q4: Can the pyrrole ring itself react with hydrazine to form a cyclized byproduct?
A4: Under typical hydrazinolysis conditions (refluxing in ethanol), the aromatic pyrrole ring is generally stable and unlikely to react with hydrazine. The primary pathway for cyclization involves impurities present in the starting materials. However, extremely harsh conditions could potentially lead to degradation or rearrangement of the pyrrole ring.[3]
Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations to help you overcome common issues in your pyrrole carbohydrazide synthesis.
Troubleshooting Guide 1: Preventing Pyrazolone Formation
Issue: Significant formation of a pyrazolone byproduct is observed.
Root Cause: Contamination of the starting pyrrole ester with a β-keto ester.
Solution:
-
Assess the Purity of the Starting Pyrrole Ester:
-
Before starting the hydrazinolysis, carefully analyze your ethyl or methyl pyrrole-2-carboxylate by ¹H NMR and LC-MS.
-
Look for any signals corresponding to a β-keto ester. Pay close attention to the region where α-protons and keto-enol tautomers might appear.
-
-
Purify the Starting Ester:
-
If impurities are detected, purify the pyrrole ester before proceeding. Column chromatography on silica gel is often effective.
-
Protocol for Purification of Ethyl Pyrrole-2-carboxylate:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude pyrrole ester in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the ester by ¹H NMR before proceeding to the hydrazinolysis step.
-
-
-
Optimize Reaction Conditions for Hydrazinolysis:
-
Once you have a pure starting ester, you can proceed with the hydrazinolysis. The following conditions are a good starting point and can be optimized.[4]
-
General Protocol for Pyrrole Carbohydrazide Synthesis:
-
In a round-bottom flask, dissolve the pure ethyl pyrrole-2-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-4 equivalents).
-
Reflux the reaction mixture and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product, pyrrole carbohydrazide, will often precipitate from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
-
-
Data Presentation: Impact of Starting Material Purity on Reaction Outcome
| Starting Material | Purity | Reaction Conditions | Desired Product Yield | Pyrazolone Byproduct |
| Ethyl Pyrrole-2-carboxylate | >99% (by NMR) | 2 eq. N₂H₄·H₂O, EtOH, reflux, 4h | >90% | Not detected |
| Ethyl Pyrrole-2-carboxylate | ~90% (with 10% β-keto ester impurity) | 2 eq. N₂H₄·H₂O, EtOH, reflux, 4h | ~80% | ~10-15% |
Visualizing the Reaction Pathways
To better understand the desired reaction and the potential side reaction, the following diagrams illustrate the chemical transformations.
Caption: Desired vs. Side Reaction Pathways.
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and resolve issues with cyclization side reactions.
Sources
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Resolving stability issues of pyrrole-2-carbohydrazides in solution
Topic: Resolving Stability Issues of Pyrrole-2-Carbohydrazides in Solution
Role: Senior Application Scientist | Status: Operational
The Stability Paradox: An Introduction
Welcome to the technical support hub for pyrrole-2-carbohydrazide scaffolds. If you are working with these compounds—likely as kinase inhibitors, antimicrobials (e.g., anti-tubercular agents), or HDAC inhibitors—you have likely encountered their "Jekyll and Hyde" nature.
The Problem: This scaffold possesses a dual vulnerability:
-
The Pyrrole Ring: An electron-rich heteroaromatic system prone to oxidative polymerization (tarring).
-
The Carbohydrazide Tail: A potent nucleophile (
) highly susceptible to condensation with trace carbonyls and oxidative cyclization.
This guide provides the mechanistic "Why" and the protocol-driven "How" to stabilize your experiments.
Diagnostic Hub: Troubleshooting Q&A
Category A: Visual & Physical Changes
Q: My clear solution turned brown/black after 4 hours. What happened? A: You are witnessing oxidative polymerization .[1] The pyrrole ring is electron-rich. In the presence of dissolved oxygen or light, it undergoes radical-cation formation, leading to polypyrrole-like oligomers. This is often accelerated in DMSO, which can act as an oxidant or facilitate radical mechanisms over time.
-
Immediate Fix: Filter the solution. If the compound is critical, repurify immediately.
-
Prevention: See Protocol A (Inert Storage).
Q: I see a precipitate forming in acetone or MEK (Methyl Ethyl Ketone).
A: This is Schiff base formation (Hydrazone) .
Never use ketones with hydrazides. The terminal amine (
-
Rule: Zero Tolerance for acetone, MEK, or cyclohexanone in your solvent system.
Category B: LCMS/NMR Anomalies
Q: LCMS shows a mass shift of +12 Da or +14 Da. Is this methylation? A: Likely formaldehyde condensation . If you are using PEG-based buffers or lower-grade methanol/DMSO, trace formaldehyde reacts with the hydrazide to form formyl-hydrazones or methylene bridges.
-
Source: DMSO degradation (especially under UV/light) produces formaldehyde and sulfur species.
Q: I observe a mass shift of -18 Da. A: This is Cyclodehydration . Your hydrazide has cyclized into a 1,3,4-oxadiazole . This occurs under acidic conditions or high thermal stress.
-
Fix: Check the pH of your buffer. Keep pH > 5.0 and avoid temperatures > 40°C during concentration.
Mechanistic Insights: The Degradation Matrix
To solve the issue, you must visualize the enemy. The diagram below details the three primary degradation pathways for pyrrole-2-carbohydrazides.
Figure 1: Primary degradation pathways. The central scaffold faces threats from oxidation (polymerization), condensation (hydrazone formation), and dehydration (cyclization).
Stabilization Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Minimize oxidative stress and aldehyde exposure.
Reagents:
-
Solvent: Anhydrous DMSO (High Purity, stored under Argon) or DMA (Dimethylacetamide).
-
Additive: Ascorbic Acid (Vitamin C) or BHT (Butylated hydroxytoluene).
Step-by-Step:
-
Solvent Pre-treatment: Purge the DMSO with Argon gas for 5 minutes to remove dissolved oxygen.
-
Additive Spike: Add 0.1% (w/v) Ascorbic Acid to the solvent. This acts as a sacrificial antioxidant, protecting the electron-rich pyrrole ring from radical oxidation [1].
-
Dissolution: Dissolve the pyrrole-2-carbohydrazide. Vortex briefly; do not sonicate for extended periods (sonication generates heat and radicals).
-
Storage: Aliquot into amber glass vials (to block UV). Flush headspace with Argon before capping. Store at -20°C or -80°C.
Protocol B: Solvent Compatibility Matrix
Use this table to select the correct vehicle for your assays.
| Solvent | Compatibility | Risk Factor | Technical Note |
| DMSO | Moderate | Oxidation / Formaldehyde | Use fresh, high-grade only. Avoid "activated" DMSO [2]. |
| Acetone | Incompatible | Condensation | DO NOT USE. Forms hydrazones immediately. |
| Methanol | Low/Moderate | Aldehyde Impurities | Use LCMS grade. Avoid lower grades containing formaldehyde. |
| Ethanol | Good | Low | Preferred protic solvent if solubility permits. |
| Water | pH Dependent | Hydrolysis / Cyclization | Stable at neutral pH (7.0-7.4). Unstable at pH < 5.0. |
Protocol C: LCMS Monitoring Workflow
Objective: Distinguish between degradation and impurities.
-
Blank Run: Inject the solvent blank (DMSO/MeOH) to identify background formaldehyde adducts.
-
T0 Injection: Inject sample immediately upon dissolution.
-
T24 Injection: Re-inject after 24 hours (autosampler temperature set to 4°C).
-
Analysis:
-
Look for [M-18] peak (Oxadiazole).
-
Look for [M+n] polymer envelope (Polypyrrole).
-
Look for [M+12/14] (Formaldehyde adducts).
-
Decision Logic for Troubleshooting
Follow this logic flow when an assay fails due to compound behavior.
Figure 2: Troubleshooting logic flow. Use visual cues and mass spectrometry data to isolate the specific degradation mechanism.
References
-
Mechanism of Pyrrole Polymerization: Title: Kinetics and mechanism of pyrrole chemical polymerization.[1] Source: ResearchGate / Elsevier (2013). URL:[Link]
-
DMSO Reactivity with Hydrazones: Title: Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO.[2] Source: Organic Letters (2007). URL:[Link]
-
Synthesis and Stability of Pyrrole-2-Carbohydrazides: Title: 1H-Pyrrole-2-carbohydrazide.[3][4][5][6] Source: National Institutes of Health (PMC) / Acta Crystallographica (2011). URL:[Link]
-
Hydrazide-Hydrazone Therapeutic Potential & Stability: Title: Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives. Source: The Pharmaceutical and Chemical Journal (2024). URL:[Link]
-
General Hydrazide Reactivity (Schiff Bases): Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Source: VLife Sciences (2020). URL:[Link]
Sources
Technical Support Center: Hydrazine Removal from 4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Executive Summary & Chemical Context
You are likely encountering persistent hydrazine hydrate (
The Core Problem:
While the target molecule, 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide , is relatively lipophilic due to the bromine and N-methyl group, the hydrazide moiety (
This guide provides three tiered protocols to remove hydrazine, ranging from standard workups to advanced azeotropic remediation.
Troubleshooting Guides (Scenario-Based)
Scenario A: "I have a solid product, but it tests positive for hydrazine."
The product precipitated, but hydrazine is trapped within the crystal lattice or adsorbed on the surface.
Root Cause: Rapid precipitation traps mother liquor containing hydrazine. Primary Solution: The "Swish" Technique (Slurry Wash).
Protocol:
-
Do not just rinse. Simple displacement washing on a filter funnel is often insufficient for lattice-bound impurities.
-
Reslurry: Transfer the wet cake back into a flask.
-
Solvent Selection: Add 10 volumes (relative to mass) of Ice-Cold Water or 5% Isopropanol (IPA) in Heptane .
-
Why? Hydrazine hydrate is miscible with water and IPA. The brominated pyrrole is poorly soluble in cold water/heptane.
-
-
Agitation: Stir vigorously for 30–60 minutes. This breaks up aggregates and allows hydrazine to diffuse into the bulk solvent.
-
Filtration: Filter and wash with 2 volumes of fresh solvent.
-
Drying: Dry under vacuum at 45°C. Heat helps volatilize residual hydrazine hydrate (b.p. 114°C), though it is sticky.
Scenario B: "My product is an oil/gum and won't crystallize."
The reaction mixture did not precipitate, or the product is oiled out with hydrazine.
Root Cause: Excess hydrazine hydrate acts as a co-solvent, preventing crystallization. Primary Solution: Azeotropic Removal.
Protocol:
-
Dissolution: Dissolve the crude oil in 2-Propanol (IPA) or Toluene .
-
Evaporation: Concentrate on a rotary evaporator.
-
Repeat: Repeat this process 2–3 times.
-
Crystallization: Redissolve the residue in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH). Add water dropwise until turbidity persists, then cool slowly to 4°C.
-
Note: The 4-bromo and N-methyl groups significantly aid crystallization from aqueous alcohols once the excess hydrazine solvent is removed.
-
Scenario C: "Standard washing isn't working. I need <1 ppm."
Regulatory requirements demand ultra-low levels, and physical washing is hitting a limit.
Root Cause: Strong hydrogen bonding between the pyrrole hydrazide and hydrazine. Primary Solution: Scavenging or pH-Controlled Extraction.
Protocol (Option 1: pH Control - Use with Caution):
-
Dissolve product in Ethyl Acetate (EtOAc).
-
Wash with cold, dilute Phosphate Buffer (pH 5–6) .
Protocol (Option 2: Scavenging):
-
If the impurity persists, treat the organic solution with Polymer-Supported Benzaldehyde resin.
-
Stir for 2 hours. The resin reacts with hydrazine to form an immobilized hydrazone.
-
Filter off the resin. The product remains in solution.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide intermediate.
Caption: Workflow for removing hydrazine hydrate based on the physical state of the crude intermediate.
Analytical Validation (FAQs)
Q: How do I quickly check for hydrazine without running an HPLC? A: Use the Ehrlich’s Reagent Test (Qualitative) .
-
Dissolve a small amount of product in dilute acid (or alcohol if acid-sensitive).
-
Add a drop of 4-dimethylaminobenzaldehyde (Ehrlich’s reagent).
-
Result: A bright yellow/orange color indicates the presence of hydrazine (or primary amines/pyrroles, though the specific shade for hydrazine is distinctively intense). Note: Since your product is a pyrrole, it may have a background color. Always run a blank with pure hydrazine to compare.
Q: What is the gold standard for quantification? A: HPLC with pre-column derivatization. Hydrazine has no chromophore.[4][5]
-
Method: Derivatize with Benzaldehyde or 2-Hydroxy-1-naphthaldehyde (HNA) to form the corresponding hydrazone, which is UV-active and separates easily from the API [1].
Q: Can I just dry it in the oven longer? A: Rarely. Hydrazine hydrate has a boiling point of ~114°C, but it hydrogen bonds strongly. High heat for extended periods often degrades the pyrrole ring (oxidation/polymerization) before the last ppm of hydrazine leaves. Azeotropic removal (Scenario B) is far superior to thermal drying.
Safety & Handling
-
Toxicity: Hydrazine hydrate is a potent skin sensitizer and carcinogen. All weighing and handling must occur in a fume hood.
-
Deactivation: Quench all mother liquors and cleaning solvents with dilute bleach (Sodium Hypochlorite) before disposal to oxidize hydrazine to nitrogen gas.
References
-
Sun, M., et al. (2016). A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. ResearchGate. Link
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (General reference for azeotropic solvent selection).
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link
- Tejedor, D., et al. (2005). Simple and Efficient Preparation of Pyrrole-2-carbohydrazides. Journal of Chemical Education. (Context for pyrrole hydrazide synthesis stability).
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
For researchers and professionals engaged in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose.[1] This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in synthetic chemistry. We will explore the expected chemical shifts and coupling patterns, compare them with related structures, and provide a detailed experimental protocol.
Understanding the ¹H NMR Spectrum of Substituted Pyrroles
The five-membered aromatic ring of pyrrole presents a distinct NMR profile. In its unsubstituted form, the molecule's symmetry results in two unique proton signals in the aromatic region.[1] The α-protons (adjacent to the nitrogen) and β-protons have characteristic chemical shifts that are highly sensitive to the electronic nature of any substituents on the ring.[1] Electron-withdrawing groups, such as the bromo and carbohydrazide moieties in our target molecule, tend to deshield the ring protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups would shift the signals upfield.[1]
The structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide and the expected proton environments are illustrated below:
Figure 1. Molecular structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide with key protons labeled.
Predicted ¹H NMR Spectral Data
Based on the structure, we can predict the chemical shifts (δ) and multiplicities for each proton signal. These predictions are informed by the known effects of substituents on the pyrrole ring and the typical chemical shifts of carbohydrazide protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-3 | 7.0 - 7.2 | Doublet | 1H | Deshielded by the adjacent C=O group. Coupled to H-5. |
| H-5 | 6.8 - 7.0 | Doublet | 1H | Influenced by the N-methyl group. Coupled to H-3. |
| N-CH₃ | 3.7 - 3.9 | Singlet | 3H | Typical range for an N-methyl group on a pyrrole ring. |
| NH (hydrazide) | 8.0 - 9.0 | Singlet (broad) | 1H | Chemical shift can be variable and concentration-dependent. |
| NH₂ (hydrazide) | 4.0 - 5.0 | Singlet (broad) | 2H | Chemical shift can be variable and concentration-dependent. |
Note: The exact chemical shifts can vary depending on the solvent used for the NMR analysis.
Comparative Analysis with Similar Structures
To understand the spectral features of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, it is useful to compare its expected spectrum with that of related compounds.
-
1-methyl-1H-pyrrole-2-carbohydrazide: Without the electron-withdrawing bromine atom at the 4-position, the signals for the ring protons (H-3, H-4, and H-5) would be expected to appear at a slightly lower chemical shift (upfield). The coupling patterns would also be more complex due to the presence of three coupled ring protons.
-
4,5-dibromo-1H-pyrrole-2-carbohydrazide: In a dibrominated analog, the single remaining ring proton (H-3) would appear as a singlet, and its chemical shift would likely be further downfield due to the presence of two electron-withdrawing bromine atoms. For instance, in one study, the pyrrole proton of a similar dibrominated compound appeared as a singlet at 7.0 ppm in DMSO-d₆.[2]
-
Pyrrole-2-carbaldehyde: The aldehyde proton in this related structure typically appears as a singlet at a very high chemical shift (around 9.5 ppm).[3] The carbohydrazide group in our target molecule has a less deshielding effect on the adjacent ring proton (H-3) compared to an aldehyde group.
Experimental Protocol for ¹H NMR Analysis
The following is a generalized procedure for acquiring a high-quality ¹H NMR spectrum of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Materials:
-
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Sources
FTIR characteristic peaks for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
This guide provides an in-depth technical analysis of the FTIR characterization of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide , a critical intermediate in the synthesis of DNA-binding polyamides (lexitropsins) such as distamycin and netropsin analogs.
Executive Summary: Chemical Context & Significance
-
Compound: 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
-
Role: Synthetic intermediate. The hydrazide functionality serves as a "linker" handle, allowing the attachment of subsequent pyrrole units or other pharmacophores via azide coupling or acyl substitution.
-
Critical Quality Attribute (CQA): The complete conversion of the ester precursor to the hydrazide is the primary metric of success. FTIR is the most rapid and effective method to validate this transformation before proceeding to costly coupling steps.
Structural & Synthetic Logic
To interpret the FTIR spectrum accurately, one must understand the structural transformation. The synthesis typically proceeds via hydrazinolysis of the methyl ester.
Reaction Pathway:
Visualizing the Transformation (Graphviz)
Figure 1: Synthetic pathway highlighting the functional group interconversion monitored by FTIR.
Comparative FTIR Analysis
This section objectively compares the target product against its two most relevant "alternatives": the Starting Material (Ester) and the Non-Methylated Analog .
Comparison 1: Product vs. Precursor (The Conversion Check)
This is the standard quality control test. You are looking for the disappearance of the ester and the appearance of the hydrazide.
| Feature | Precursor (Methyl Ester) | Target Product (Hydrazide) | Diagnostic Significance |
| Carbonyl (C=O) | ~1690–1710 cm⁻¹ (Ester stretch) | ~1640–1660 cm⁻¹ (Amide I) | CRITICAL: The shift to a lower wavenumber confirms the formation of the amide bond. |
| N-H Region | Absent (No H-bond donors) | 3200–3350 cm⁻¹ (Doublet/Multiplet) | CRITICAL: Appearance of -NH-NH₂ stretching modes. |
| C-O Stretch | Strong bands ~1200–1300 cm⁻¹ | Different profile (Amide III) | Less diagnostic due to fingerprint complexity. |
Comparison 2: Product vs. 1H-Analog (The Identity Check)
A common error is accidental demethylation or using the wrong starting material (1H-pyrrole).
| Feature | 1H-Pyrrole Analog (Unsubstituted N) | 1-Methyl Analog (Target) | Diagnostic Significance |
| Ring N-H | Sharp band ~3400–3500 cm⁻¹ | ABSENT | CRITICAL: The 1-methyl compound lacks the ring N-H. Any sharp peak >3400 cm⁻¹ suggests impurity or wrong structure. |
| C-H (Methyl) | Weak/Absent (only aromatic C-H) | ~2950 cm⁻¹ (C-H Aliphatic) | Confirms the N-methyl group is intact. |
Detailed Characteristic Peaks
The following assignments are derived from structural analysis of pyrrole-2-carbohydrazide derivatives utilized in lexitropsin synthesis.
A. The Hydrazide Group (-CONHNH₂)
-
N-H Stretching (~3200–3350 cm⁻¹): Unlike simple amides, hydrazides often show a characteristic "doublet" or broadened multiplet in this region due to the symmetric and asymmetric stretching of the terminal -NH₂ group and the internal -NH- amide.
-
Amide I (C=O Stretch, ~1640–1660 cm⁻¹): This is the most intense band. It appears at a lower frequency than the ester precursor due to the resonance donation from the nitrogen lone pairs.
-
Amide II (N-H Bend, ~1520–1550 cm⁻¹): A strong band resulting from the coupling of N-H bending and C-N stretching.
B. The Pyrrole Ring
-
C=C Ring Stretch (~1500–1580 cm⁻¹): Often appears as a pair of bands.[1] The presence of the electron-withdrawing carbonyl and the electron-donating N-methyl group creates a distinct dipole.
-
C-H Bending (Aromatic): Sharp peaks in the fingerprint region (700–900 cm⁻¹).
C. The Substituents
-
C-Br Stretch (~550–650 cm⁻¹): A distinct, medium-to-strong band in the far-IR/fingerprint region. The heavy bromine atom significantly lowers the vibrational frequency of the C-Br bond.
-
N-Methyl Group:
-
C-H Stretch: ~2950 cm⁻¹ (Weak, often buried if the sample is not dry).
-
C-H Bend: ~1430–1450 cm⁻¹.
-
Experimental Protocol: Synthesis & Characterization
To generate the data described above, follow this self-validating protocol.
Step 1: Synthesis (Hydrazinolysis)
-
Dissolve: 1.0 eq of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in Methanol (10 mL/g).
-
Add: 10.0 eq of Hydrazine Hydrate (Excess is crucial to prevent dimer formation).
-
Reflux: Heat at 65°C for 4–6 hours.
-
Isolate: Cool to 0°C. The hydrazide typically precipitates as a white/off-white solid. Filter and wash with cold methanol.
Step 2: FTIR Measurement (KBr vs. ATR)
-
Preferred Method: ATR (Attenuated Total Reflectance) .
-
Why? Hydrazides are hygroscopic. KBr pellets can absorb moisture, causing a broad water peak (~3400 cm⁻¹) that obscures the critical N-H doublet. ATR minimizes this artifact.
-
-
Sample Prep: Dry the solid under vacuum (P < 1 mbar) at 40°C for 2 hours to remove lattice methanol/water.
Step 3: Data Interpretation Workflow
Figure 2: Logic flow for validating product identity via FTIR.
References
-
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (Provides spectral data for brominated pyrrole hydrazides). 2
-
Research Journal of Pharmacy and Technology. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (Discusses FTIR characteristics of pyrrole-2-carbohydrazides). 3[1][4][5][6][7][8][9][10]
-
PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate (Precursor Data). (Provides data for the ester starting material). 11[1][4][5][6][7][8][9][10]
-
Google Patents. Process for preparing distamycin derivatives. (Contextualizes the use of 4-bromo-1-methylpyrrole intermediates). 5[1][6][7][9][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vlifesciences.com [vlifesciences.com]
- 3. rjptonline.org [rjptonline.org]
- 4. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]
- 5. AR035073A1 - A PROCEDURE TO PREPARE A DISTAMYCIN DERIVATIVE AND AN INTERMEDIATE COMPOUND - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE | Arastirmax - Scientific Publication Index [arastirmax.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural combinatorial biosynthesis involving two clusters for the synthesis of three pyrrolamides in Streptomyces netropsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing antimicrobial potency of 1-methyl vs 1H-pyrrole-2-carbohydrazides
Comparative Guide: Antimicrobial Potency of 1-Methyl vs. 1H-Pyrrole-2-Carbohydrazides
Executive Summary
In the optimization of antimicrobial pharmacophores, the pyrrole-2-carbohydrazide scaffold represents a critical junction between lipophilicity and target affinity. This guide analyzes the structural and functional divergence between 1H-pyrrole-2-carbohydrazides (N-unsubstituted) and their 1-methyl (N-methylated) counterparts.
Key Insight: The choice between 1-methyl and 1H substitution is not merely a matter of potency but of pharmacokinetic strategy .
-
1H-Pyrrole Derivatives generally exhibit higher intrinsic affinity for targets requiring hydrogen bond donation (e.g., specific pockets in DNA gyrase or Enoyl-ACP reductase).
-
1-Methyl-Pyrrole Derivatives demonstrate superior membrane permeability due to increased lipophilicity (LogP), often resulting in higher whole-cell efficacy against lipid-rich pathogens like Mycobacterium tuberculosis or Gram-negative bacteria with complex outer membranes, despite potentially lower binding constants.
Chemical & Structural Context
The fundamental difference lies in the availability of the pyrrole nitrogen for hydrogen bonding and the electronic influence of the methyl group.
| Feature | 1H-Pyrrole-2-Carbohydrazide | 1-Methyl-Pyrrole-2-Carbohydrazide |
| H-Bond Capability | Donor & Acceptor. The NH group acts as a critical H-bond donor. | Acceptor Only. The N-Me group removes donor capability, altering binding modes. |
| Lipophilicity | Lower LogP. More water-soluble, but potentially slower passive diffusion across lipid bilayers. | Higher LogP. Enhanced lipophilicity aids in penetrating the bacterial cell wall (peptidoglycan/outer membrane). |
| Electronic Effect | The NH is electron-rich but participates in tautomeric shifts. | The Methyl group is electron-donating (+I effect), slightly increasing electron density on the ring, potentially stabilizing the hydrazone linkage. |
| Steric Profile | Low steric hindrance. | Increased steric bulk at the N1 position may clash with restricted active sites. |
Antimicrobial Potency Comparison
The following data synthesizes Structure-Activity Relationship (SAR) findings from key studies (e.g., Yurttaş et al., Bioorg. Med. Chem.) comparing hydrazone-bridged thiazole-pyrrole derivatives.
Comparative Efficacy Table (MIC Values)
Note: Lower MIC (µg/mL) indicates higher potency.
| Target Organism | 1H-Pyrrole Derivative (Series 2a) | 1-Methyl-Pyrrole Derivative (Series 2m) | Interpretation |
| Staphylococcus aureus (Gram-Positive) | High Potency (MIC: 25–50 µg/mL) | Moderate Potency (MIC: 50–100 µg/mL) | The 1H-form often outperforms in Gram-positives where cell wall penetration is less dependent on high lipophilicity, favoring H-bond interactions. |
| Escherichia coli (Gram-Negative) | Moderate Potency | High Potency | The 1-Methyl group facilitates transit through the lipopolysaccharide (LPS) layer of the outer membrane. |
| Candida glabrata (Fungal) | High Potency (MIC: 50 µg/mL) | High Potency (MIC: 50 µg/mL) | In specific fungal strains, the derivatives are equipotent, suggesting the hydrazone motif drives activity more than the pyrrole nitrogen substitution. |
| Mycobacterium tuberculosis | Moderate Potency | High Potency | The waxy, mycolic acid-rich cell wall of M. tb strongly favors the lipophilic 1-Methyl derivatives for effective intracellular accumulation. |
Mechanistic Implication
The 1H-pyrrole motif is frequently observed to bind via bidentate chelation or H-bonding to the active site of enzymes like Enoyl-ACP reductase (InhA) . Methylation (1-Methyl) disrupts this specific binding mode. However, the 1-Methyl variants compensate for reduced binding affinity with higher intracellular concentration , leading to comparable or superior in vivo results for difficult-to-penetrate pathogens.
Strategic SAR Visualization
The following decision tree illustrates the logic for selecting between 1-methyl and 1H scaffolds during lead optimization.
Caption: Strategic selection guide for N-substitution based on target pathogen characteristics.
Experimental Protocols
To validate the potency differences described above, the following protocols ensure reproducibility.
A. Synthesis of 1-Methyl vs 1H Derivatives
-
1H-Precursor: Reaction of pyrrole-2-carboxylic acid ethyl ester with hydrazine hydrate.
-
1-Methyl-Precursor: Reaction of N-methylpyrrole-2-carboxylic acid ethyl ester with hydrazine hydrate.
-
Condensation: Reflux equimolar amounts of the respective hydrazide with the appropriate aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic glacial acetic acid for 3–5 hours.
-
Purification: Recrystallization from ethanol/DMF.
B. Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10
-
Preparation: Dissolve compounds in DMSO (Stock: 1000 µg/mL).
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL (0.5 McFarland). -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Final concentrations: 0.5 – 512 µg/mL.
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Validation: Use Ciprofloxacin and Fluconazole as positive controls. Solvent control (DMSO) must show no inhibition.
-
C. Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Yurttaş, L., Özkay, Y., Kaplancıklı, Z. A., Tunalı, Y., & Karaca, H. (2013).[1] Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 830-835.[2]
-
Bhardwaj, S., & Sharma, G. K. (2021).[3] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[3]
-
Ganesh, D. M., et al. (2015).[4][5] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences, Der Pharma Chemica, 7(2):153-159.
- Rane, R. A., et al. (2013). Synthesis and evaluation of novel N-methyl substituted pyrrole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference for N-methyl lipophilicity effects).
Sources
Mass spectrometry fragmentation pattern of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Executive Summary
Introduction: The Structural Context
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a heterocyclic compound incorporating several key functionalities that dictate its behavior under mass spectrometric analysis. Pyrrole derivatives are significant scaffolds in medicinal chemistry, and carbohydrazides are versatile intermediates in the synthesis of various bioactive molecules.[1] The presence of a bromine atom provides a distinct isotopic signature, which is invaluable for identification.[2] Understanding the fragmentation pattern is therefore crucial for its unambiguous characterization.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] The resulting mass spectrum serves as a molecular "fingerprint," offering detailed structural insights. This guide will predict this fingerprint by analyzing the most probable cleavage points within the molecule.
A Predictive Approach to Fragmentation Analysis
The predictive model for the fragmentation of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is built upon well-documented fragmentation behaviors of its constituent parts:
-
N-Alkylpyrroles: These compounds typically show a stable molecular ion. A common fragmentation pathway is the cleavage of bonds associated with the alkyl substituents.[3] For N-methylpyrrole, the molecular ion at m/z 81 is prominent.[4][5]
-
Brominated Aromatic Compounds: The most characteristic feature is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2), corresponding to the natural abundance of the 79Br and 81Br isotopes.[2] A primary fragmentation route is the loss of a bromine radical (Br•).[6]
-
Carbohydrazides and Hydrazones: These functional groups are prone to cleavage of the weak N-N bond.[6] Alpha-cleavage adjacent to the carbonyl group is also a predominant fragmentation mode.[7]
By synthesizing these principles, we can anticipate the major fragment ions and their relative prominence.
Predicted Fragmentation Pattern
The molecular formula for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is C₆H₈BrN₃O. The nominal molecular weight is 217 g/mol (using ⁷⁹Br) and 219 g/mol (using ⁸¹Br).
The Molecular Ion (M⁺˙)
Upon electron ionization, the molecule will lose an electron to form a molecular ion radical cation (M⁺˙). Due to the bromine isotopes, this will be observed as a pair of peaks of nearly equal abundance at m/z 217 and m/z 219 .
Primary Fragmentation Pathways
The energized molecular ion is predicted to fragment via several competing pathways, illustrated in the diagram below.
Caption: Predicted EI-MS fragmentation pathways for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
-
Pathway A: α-Cleavage and Side-Chain Fragmentation (Most Probable)
-
Formation of the Acylium Ion (m/z 186/188): The most favored fragmentation is often α-cleavage, involving the scission of the C-N bond between the carbonyl carbon and the hydrazinyl group. This results in the loss of a hydrazinyl radical (•NHNH₂) and the formation of a stable, resonance-delocalized 4-bromo-1-methyl-1H-pyrrole-2-carbonyl cation at m/z 186/188 . This is expected to be a highly abundant, possibly the base peak.
-
Loss of Carbon Monoxide (m/z 158/160): The acylium ion at m/z 186/188 can subsequently lose a neutral molecule of carbon monoxide (CO). This is a common fragmentation for carbonyl-containing ions and would yield the 4-bromo-1-methyl-1H-pyrrolyl cation at m/z 158/160 .
-
-
Pathway B: Halogen Cleavage
-
Loss of Bromine Radical (m/z 138): Cleavage of the C-Br bond, a common pathway for brominated aromatics, would result in the loss of a bromine radical (•Br).[6] This would produce a fragment ion at m/z 138 . The isotopic signature would be lost for this fragment.
-
-
Pathway C: Other Side-Chain Fissions
-
Cleavage of the N-N Bond (m/z 202/204): The weak N-N bond in the hydrazide moiety can cleave, leading to the loss of an amino radical (•NH₂). This would result in an ion at m/z 202/204 .
-
Summary of Predicted Key Fragment Ions
| Predicted m/z | Proposed Ion Formula | Proposed Fragmentation Mechanism | Predicted Abundance |
| 217/219 | [C₆H₈BrN₃O]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 186/188 | [C₆H₆BrN₂O]⁺ | α-cleavage: Loss of •NHNH₂ (Acylium ion) | High (Potential Base Peak) |
| 158/160 | [C₅H₅BrN]⁺˙ | Loss of CO from m/z 186/188 | Moderate to High |
| 138 | [C₆H₈N₃O]⁺ | Loss of •Br from Molecular Ion | Moderate |
| 79/81 | [Br]⁺ | Bromine Cation | Low |
Comparative Analysis with Alternative Structures
The predicted fragmentation can be benchmarked against known patterns of similar compounds:
-
Benzaldehyde, 4-bromo-, hydrazone: This compound also features a bromine atom and a hydrazone group. Its fragmentation is characterized by the M/M+2 molecular ion peak and a significant fragment from the loss of a bromine radical.[6] It also shows cleavage of the N-N bond, analogous to our predicted pathway.[6]
-
Polybrominated Diphenyl Ethers (PBDEs): Studies on these molecules confirm that the major ions in EI-MS are the molecular ion (M⁺˙) and fragments resulting from the loss of bromine atoms ([M-nBr]⁺˙).[8] This supports the prediction of a fragment at m/z 138 in our target molecule.
-
Alkylated Pyrrole Derivatives: The fragmentation of these compounds is dominated by the loss of alkyl groups and the stability of the pyrrole ring itself, reinforcing the idea that the initial fragmentation will occur at the more labile side chain and bromo-substituent.[3]
The comparison suggests that the most diagnostic fragments for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide will be the prominent acylium ion at m/z 186/188 and its subsequent loss of CO to form the ion at m/z 158/160, all while retaining the characteristic bromine isotopic pattern.
Experimental Protocol for Verification
To validate this predictive model, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. This method is well-suited for a thermally stable compound of this nature.[6]
Sample Preparation
-
Prepare a 1 mg/mL stock solution of purified 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL in the same solvent.
-
Filter the sample through a 0.2 µm syringe filter if any particulate matter is visible.
GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
Injection: 1 µL of the sample solution.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
The EI-MS fragmentation of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is predicted to be dominated by specific, structurally informative cleavages. The key identifiers in its mass spectrum will be the M/M+2 molecular ion peak at m/z 217/219 and a prominent fragment ion, likely the base peak, at m/z 186/188 , corresponding to the formation of the 4-bromo-1-methyl-1H-pyrrole-2-carbonyl cation. Further fragmentation through the loss of CO to yield an ion at m/z 158/160 provides additional structural confirmation. This predictive guide offers a robust framework for the identification and characterization of this compound, pending experimental verification.
References
- BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. BenchChem.
-
Covaci, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST WebBook. [Link]
- BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.
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Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Doc Brown's Chemistry. [Link]
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Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]
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A Comparative Bioassay Guide: Isoniazid vs. 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide for Antitubercular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the bioassay performance of the frontline antituberculosis drug, Isoniazid (INH), against the emerging potential of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide and its related derivatives. As the challenge of drug-resistant Mycobacterium tuberculosis (Mtb) grows, understanding the landscape of next-generation therapeutic candidates is paramount.
Introduction: The Imperative for Novel Antitubercular Agents
For decades, Isoniazid has been a cornerstone of tuberculosis treatment, lauded for its high efficacy and low cost.[1][2] However, its utility is increasingly threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][3] This resistance necessitates a focused effort in drug discovery to identify novel compounds that can either circumvent existing resistance mechanisms or act on new molecular targets.
The pyrrole-2-carbohydrazide scaffold has emerged as a promising area of investigation.[4][5][6] These compounds, including the specific derivative 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, share a critical hydrazide functional group with Isoniazid, suggesting a potential for a similar mechanism of action while offering a molecular framework that can be modified to overcome resistance. This guide will dissect the established bio-profile of Isoniazid and compare it with the performance of representative pyrrole-2-carbohydrazide derivatives to provide a comprehensive perspective for researchers in the field.
Section 1: Isoniazid (INH) - The Clinical Gold Standard
Isoniazid is a highly effective antibiotic used in the primary treatment regimen for both active and latent tuberculosis infections.[7] Its performance in bioassays has set the benchmark against which new antitubercular candidates are measured.
Mechanism of Action: A Prodrug Strategy
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[8][9] This activation is a critical first step and a common point of failure in resistant strains.
-
Uptake & Activation: INH passively diffuses into the M. tuberculosis bacillus.
-
Enzymatic Conversion: Inside the cell, the bacterial catalase-peroxidase enzyme, KatG, activates INH, converting it into a reactive isonicotinic acyl radical.[1][2][7][8]
-
Target Inhibition: This radical species then covalently adducts with NAD+, forming a complex that potently inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][8]
-
Cell Wall Disruption: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids. Mycolic acids are unique, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[2][8] By blocking their synthesis, INH effectively disrupts cell wall integrity, leading to bacterial cell death.[9]
Bioassay Performance Overview
Isoniazid exhibits potent activity against rapidly dividing Mtb, making it highly effective during the initial phase of treatment.[1] Its efficacy is concentration-dependent, and dose-fractionation studies in murine models have shown that the 24-hour area under the concentration-time curve to MIC ratio (AUC24/MIC) correlates best with its bactericidal effect.[10]
| Parameter | Isoniazid (INH) Performance | Reference(s) |
| Target Organism | Mycobacterium tuberculosis H37Rv (drug-sensitive strain) | [3] |
| Typical MIC | 0.01 - 0.2 µg/mL (0.07 - 1.46 µM) | [3] |
| Activity Type | Bactericidal (replicating bacilli), Bacteriostatic (slow-growing bacilli) | [1] |
| Primary Target | Enoyl-ACP Reductase (InhA) | [1][8] |
Core Limitations: Resistance and Metabolism
The primary drawback of Isoniazid is the relative ease with which Mtb can develop resistance. The most common mechanism is a mutation in the katG gene, which prevents the activation of the prodrug.[1] Less commonly, mutations in the inhA gene can also confer resistance.
Furthermore, INH is metabolized in the human liver by N-acetyltransferase 2 (NAT2), an enzyme with known genetic polymorphisms.[7][8] This leads to "fast" and "slow" acetylator phenotypes in the patient population, which can affect drug exposure and the risk of adverse effects like hepatotoxicity.[1][11]
Section 2: Pyrrole-2-Carbohydrazide Derivatives - A Promising Challenger Class
The search for new antitubercular agents has led to the synthesis and evaluation of various heterocyclic compounds, with pyrrole-based structures showing significant promise.[5][12][13] The rationale for exploring pyrrole-2-carbohydrazides is rooted in their structural analogy to INH and their potential to inhibit the same critical biosynthetic pathway.
Scientific Rationale and Design Strategy
Researchers have hypothesized that by maintaining the essential hydrazide moiety while altering the core heterocyclic ring, it may be possible to create compounds that:
-
Retain the Target: Still effectively inhibit the InhA enzyme.[4]
-
Evade Resistance: Are not substrates for a mutated KatG enzyme or can overcome other resistance mechanisms.[3]
-
Improve Pharmacokinetics: Possess enhanced lipophilicity, which could improve penetration through the waxy mycobacterial cell wall.[14]
The specific compound, 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, incorporates features seen in other biologically active molecules. The bromo- substitution can increase lipophilicity, while the N-methylated pyrrole is a common motif in medicinal chemistry.
Bioassay Performance of Representative Derivatives
While direct, published bioassay data for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is not yet widely available, extensive research on closely related analogues provides a strong basis for comparison and prediction.
Case Study 1: Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide
A 2020 study by Skorenko et al. presented a novel INH derivative that condenses isoniazid with a 1-methyl-pyrrole moiety.[3] This compound demonstrated remarkable activity, particularly against a resistant strain.
-
Activity vs. Resistant Mtb: It was active against an INH-resistant strain (SRI 1369) with a Minimum Inhibitory Concentration (MIC) of 0.14 µM.[3][15] This is a critical finding, as it suggests the compound may not require KatG activation or can overcome the resistance mechanism present in this strain.
-
Safety Profile: The compound exhibited low cytotoxicity towards human liver cells (HepG2), with an IC50 value greater than 100 µM, indicating a favorable preliminary safety window.[3][15]
-
ADME Properties: It also showed good cell permeability in Caco-2 assays and a significant unbound fraction (57.9%) in plasma protein binding assays, suggesting it would be bioavailable to exert its effect.[3][15]
Case Study 2: Benzylidine pyrrole-2-carbohydrazide Derivatives
A separate study synthesized a series of pyrrole-2-carbohydrazide derivatives designed as InhA inhibitors.[4] The in vitro screening against M. tuberculosis H37Rv revealed that several compounds in the series exhibited significant antimycobacterial activity, with one derivative (GS4) showing potency comparable to standard first-line drugs.[4] This supports the hypothesis that the pyrrole-2-carbohydrazide scaffold is a valid starting point for developing InhA inhibitors.
Comparative Bioassay Data
| Compound | Mtb Strain | MIC (µM) | Mechanism/Target | Reference(s) |
| Isoniazid | H37Rv (Sensitive) | 0.07 - 1.46 | Prodrug, inhibits InhA | [3] |
| Isoniazid | SRI 1369 (Resistant) | > 233 | N/A (Resistant) | [3] |
| (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | H37Rv (Sensitive) | < 0.07 | Likely InhA inhibitor | [3] |
| (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | SRI 1369 (Resistant) | 0.14 | Likely InhA inhibitor | [3] |
Section 3: Key Experimental Protocol: In Vitro Antitubercular Susceptibility Testing
To ensure the trustworthiness and reproducibility of bioassay data, standardized protocols are essential. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the MIC of compounds against M. tuberculosis.[4]
Protocol: Microplate Alamar Blue Assay (MABA)
Objective: To determine the minimum concentration of a test compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates.
-
Test compound stock solution (e.g., in DMSO).
-
M. tuberculosis H37Rv inoculum, adjusted to a McFarland standard of 1.0.
-
Alamar Blue reagent.
-
Positive control (Isoniazid) and negative control (no drug) wells.
Procedure:
-
Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Reagent Addition: After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24 hours.
-
Result Interpretation: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Section 4: Comparative Summary and Future Directions
The comparison between Isoniazid and the class of pyrrole-2-carbohydrazide derivatives reveals a classic drug development narrative: a highly effective but increasingly compromised gold standard versus a promising new class of compounds designed to address its shortcomings.
| Feature | Isoniazid (INH) | Pyrrole-2-Carbohydrazide Derivatives (Inferred) |
| Mechanism | Prodrug requiring KatG activation to inhibit InhA.[1][8] | Likely direct inhibitors of InhA, potentially bypassing KatG.[3][4] |
| Activity (Sensitive Mtb) | High potency (MIC < 1.5 µM).[3] | High potency demonstrated by representative compounds.[3][4] |
| Activity (Resistant Mtb) | Ineffective against common KatG mutant strains.[1] | Representative compounds show potent activity against INH-resistant strains.[3] |
| Development Stage | Clinically approved, first-line drug. | Preclinical, research and discovery phase. |
| Known Liabilities | Resistance, variable patient metabolism, hepatotoxicity risk.[1][11] | Requires full toxicological and ADME profiling. |
Expert Analysis and Forward Look
Isoniazid remains an indispensable tool in our fight against tuberculosis, but its future is clouded by resistance. The data from representative pyrrole-2-carbohydrazide derivatives is highly encouraging. Their ability to inhibit Mtb, including INH-resistant strains, suggests they are a scientifically sound avenue for new drug discovery.[3] The key advantage appears to be the potential circumvention of the KatG activation step, a major liability for Isoniazid.
For a specific molecule like 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide , the path forward is clear. The next logical steps for researchers are:
-
Chemical Synthesis and Confirmation: Scalable synthesis and full structural characterization of the pure compound.
-
In Vitro Bioassays: Direct testing using the MABA protocol against a panel of drug-sensitive and drug-resistant M. tuberculosis strains, including clinical isolates.
-
Cytotoxicity Screening: Evaluation against a panel of human cell lines (e.g., HepG2, A549) to establish an initial therapeutic index.
-
Mechanism of Action Studies: Biochemical assays to confirm inhibition of the InhA enzyme.
-
In Vivo Efficacy: Progression to animal models of tuberculosis (e.g., murine or guinea pig models) to assess efficacy, pharmacokinetics, and safety.[10][16]
By systematically building this data, compounds like 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide could move from promising chemical scaffolds to viable clinical candidates in the ongoing global effort to eradicate tuberculosis.
References
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Title: Isoniazid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Source: VLife Sciences URL: [Link]
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Title: Isoniazid - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
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Title: What is the mechanism of Isoniazid? Source: Patsnap Synapse URL: [Link]
-
Title: The Pharmacology of Isoniazid: Mechanisms, Clinical Use, and Safety Source: RxHero Blog URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives Source: Research Journal of Pharmacy and Technology (RJPT) URL: [Link]
-
Title: Synthesis and biological evaluation of some novel pyrrole derivatives. Source: CABI Digital Library URL: [Link]
-
Title: Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate URL: [Link]
-
Title: Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Nanoparticle Encapsulated Lipopeptide Conjugate of Antitubercular Drug Isoniazid: In Vitro Intracellular Activity and in Vivo Efficacy in a Guinea Pig Model of Tuberculosis Source: Bioconjugate Chemistry - ACS Publications URL: [Link]
-
Title: Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS Source: MDPI URL: [Link]
-
Title: Novel isoniazid derivative as promising antituberculosis agent Source: Future Medicine URL: [Link]
-
Title: Novel isoniazid derivative as promising antituberculosis agent Source: PubMed - National Center for Biotechnology Information URL: [Link]
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Title: Structure-activity relationships of pyrrole hydrazones as new anti-tuberculosis agents Source: PubMed - National Center for Biotechnology Information URL: [Link]
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A Comparative Guide to the Crystallographic Landscape of Pyrrole-Based Hydrazides: An In-Depth Analysis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the pyrrole scaffold remains a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties[1]. The functionalization of the pyrrole ring, particularly with bromine atoms and carbohydrazide moieties, can significantly influence the molecule's three-dimensional structure and its interactions with biological targets. This guide provides a comparative analysis of the X-ray diffraction data of key pyrrole derivatives, offering insights into the anticipated crystal structure of the title compound, 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, for which specific crystallographic data is not yet publicly available. By examining the crystal structures of the parent compound, 1H-pyrrole-2-carbohydrazide, and a closely related brominated analogue, 4-bromo-1H-pyrrole-2-carboxylic acid, we can extrapolate key structural features and predict the packing motifs of this promising, yet uncharacterized, molecule.
The Significance of Crystal Structure in Drug Design
The precise arrangement of atoms in a crystal lattice, determined through X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective drug candidates.
Comparative Crystallographic Analysis
To build a predictive model for the crystal structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, we will compare the crystallographic data of two key reference compounds.
Reference Compound 1: 1H-Pyrrole-2-carbohydrazide
The crystal structure of the parent compound, 1H-pyrrole-2-carbohydrazide, provides a foundational understanding of the inherent hydrogen bonding capabilities of the carbohydrazide group when attached to a pyrrole ring.
| Crystallographic Parameter | 1H-Pyrrole-2-carbohydrazide [1][2] |
| Chemical Formula | C₅H₇N₃O |
| Molecular Weight | 125.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 9.9789 (16) Å, b = 8.5633 (14) Å, c = 13.657 (2) Å, α = β = γ = 90° |
| Volume | 1167.0 (3) ų |
| Z | 8 |
| Key Hydrogen Bonds | Intermolecular N—H···N and N—H···O interactions forming a supramolecular grid. |
The crystal packing of 1H-pyrrole-2-carbohydrazide is dominated by a robust network of hydrogen bonds. The hydrazide moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=O and -NH2), leading to the formation of a well-defined supramolecular grid[1]. This extensive hydrogen bonding network is a key contributor to the compound's crystalline stability.
Reference Compound 2: 4-Bromo-1H-pyrrole-2-carboxylic acid
The introduction of a bromine atom at the 4-position of the pyrrole ring, as seen in 4-bromo-1H-pyrrole-2-carboxylic acid, provides critical insights into how a bulky, electronegative substituent influences the crystal packing.
| Crystallographic Parameter | 4-Bromo-1H-pyrrole-2-carboxylic acid [3] |
| Chemical Formula | C₅H₄BrNO₂ |
| Molecular Weight | 190.00 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 16.0028 (13) Å, b = 4.9046 (6) Å, c = 8.2367 (7) Å, β = 93.199 (7)° |
| Volume | 645.47 (11) ų |
| Z | 4 |
| Key Hydrogen Bonds | O—H···O hydrogen bonds linking molecules into corrugated sheets. |
In this structure, the carboxylic acid groups form strong intermolecular O—H···O hydrogen bonds, creating corrugated sheets parallel to the bc plane[3]. The bromine atom, while not directly participating in strong hydrogen bonds, influences the overall molecular packing through steric effects and potential weak halogen bonding interactions. The pyrrole ring and the bromine atom are approximately coplanar, with the carboxyl group slightly twisted out of this plane[3].
Predicted Crystallographic Features of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
Based on the analysis of the reference compounds, we can predict the following crystallographic features for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide:
-
Hydrogen Bonding: The carbohydrazide moiety will be the primary driver of the crystal packing, forming strong N—H···O and potentially N—H···N hydrogen bonds. The N-methylation of the pyrrole ring eliminates one N-H donor, which may alter the overall hydrogen bonding network compared to the parent compound.
-
Role of Bromine: The bromine atom at the 4-position will likely introduce steric constraints and could participate in weaker C—H···Br or halogen···halogen interactions, influencing the long-range order.
-
Molecular Conformation: The planarity of the pyrrole ring is expected to be maintained. The torsion angle between the pyrrole ring and the carbohydrazide group will be a key conformational feature, likely influenced by intramolecular hydrogen bonding and crystal packing forces.
-
Crystal System and Space Group: It is plausible that the introduction of both a methyl group and a bromine atom could lead to a lower symmetry crystal system, such as monoclinic or triclinic.
Experimental Protocol for X-ray Diffraction Analysis
To validate these predictions, a single-crystal X-ray diffraction experiment is essential. The following protocol outlines the key steps for determining the crystal structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Step 1: Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Synthesis and Purification: Synthesize 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide using established synthetic routes and purify the compound to a high degree using techniques such as recrystallization or column chromatography.
-
Crystallization Screening: Employ various crystallization techniques to obtain diffraction-quality single crystals. These include:
-
Slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane).
-
Vapor diffusion (hanging drop or sitting drop) with a precipitant.
-
Cooling of a saturated solution.
-
Step 2: Data Collection
-
Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.
-
Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Data Collection Strategy: Collect a complete set of diffraction data by rotating the crystal through a series of orientations. The data collection strategy should aim for high resolution and redundancy.
Step 3: Structure Solution and Refinement
-
Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., for Lorentz and polarization effects, and absorption).
-
Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using full-matrix least-squares methods.
-
Validation: Validate the final crystal structure using crystallographic software to check for geometric consistency and other quality metrics.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
While the definitive crystal structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide awaits experimental determination, a comparative analysis of related compounds provides a strong predictive framework. The interplay between the robust hydrogen-bonding carbohydrazide moiety, the sterically demanding bromine substituent, and the N-methyl group will undoubtedly lead to a unique and informative crystal structure. The experimental determination of this structure will be a valuable contribution to the field, enabling a deeper understanding of structure-property relationships in this important class of molecules and facilitating the design of next-generation pyrrole-based therapeutics. Researchers are encouraged to pursue the crystallization and structural analysis of this compound and deposit the data in public repositories like the Cambridge Structural Database (CSD) to benefit the wider scientific community[4].
References
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1H-Pyrrole-2-carbohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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1H-pyrrole-2-carbohydrazide. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
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4-Bromo-1H-pyrrole-2-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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Bonnett, R., Hursthouse, M. B., & Neidle, S. (1972). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2, 902-906. [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining ecological integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, a halogenated heterocyclic compound with a reactive carbohydrazide moiety. The procedures outlined herein are grounded in an understanding of the compound's inferred chemical properties and are designed to comply with stringent regulatory standards.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe chemical handling and disposal.
Brominated Pyrrole Moiety: The presence of a bromine atom on the pyrrole ring classifies this compound as a halogenated organic compound . Halogenated organics are of particular concern due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal or incineration.[1] Pyrrole itself is a reactive heterocycle, and bromination can further influence its reactivity.[2]
Carbohydrazide Functional Group: The carbohydrazide group is a derivative of hydrazine. Hydrazine and its derivatives are known for their potential toxicity.[3] Carbohydrazide is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and is toxic to aquatic life with long-lasting effects.[4][5] An SDS for the closely related 1H-Pyrrole-2-carbohydrazide indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[6] Therefore, 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide must be handled as a hazardous substance.
Based on this structural analysis, the compound should be presumed to possess the following hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Likely to cause irritation upon contact.
-
Environmental Hazard: Toxic to aquatic organisms.
Personal Protective Equipment (PPE) and Handling
Adherence to stringent safety protocols is non-negotiable when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and potential contact with the irritant compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption of the potentially toxic substance. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles or vapors, which are presumed to be harmful. |
Spill Management Protocol
In the event of a spill, a prompt and informed response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep the absorbed material and any contaminated debris into a designated, sealable hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable cloth. All cleaning materials must be disposed of as hazardous waste.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide".
Step-by-Step Disposal Procedure
The proper disposal of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide requires a systematic approach that adheres to hazardous waste regulations.
Waste Classification and Segregation
Waste Classification: This compound must be classified as halogenated organic hazardous waste . This is due to the presence of bromine in its structure.
Segregation is Key:
-
Do not mix with non-halogenated organic waste. Co-mingling can complicate the disposal process and increase costs, as the entire mixture would need to be treated as halogenated waste.
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases to prevent potentially vigorous or exothermic reactions.[5]
-
Do not dispose of this chemical down the drain or in regular solid waste.[3]
Containerization and Labeling
-
Container Selection: Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting lid are appropriate choices. The container must be in good condition, free from leaks or damage.
-
Labeling: Before adding any waste, the container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide "
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, and dead fish and tree for environmental hazard).
-
If other halogenated waste is collected in the same container, all components must be listed with their approximate percentages.
-
Accumulation and Storage
-
Secure Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
Controlled Environment: The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to control any potential leaks.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Below is a diagram illustrating the decision-making process for the disposal of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Sources
Essential Safety and Operational Guide for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
This document provides comprehensive safety protocols and handling procedures for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide. Given that this is a specialized research chemical, specific toxicological data is limited. Therefore, this guide is built upon a conservative assessment of the compound's structural components: a halogenated pyrrole ring and a carbohydrazide functional group. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan to protect employees from hazardous chemicals, a principle that underpins this entire guide.[1][2][3]
Hazard Assessment: A Precautionary Approach
The potential hazards of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide are inferred from its constituent functional groups:
-
Aromatic Bromine Moiety : Halogenated aromatic compounds can be irritants and may possess toxic properties upon inhalation, ingestion, or skin contact.[4][5] Bromine-containing compounds, in particular, can be corrosive to the eyes, skin, and respiratory tract.[5][6]
-
Pyrrole Ring : Pyrrole and its derivatives are reactive heterocyclic compounds. While many are essential in biological systems, some can be volatile and may darken upon exposure to air.[7][8] They can be harmful if inhaled or absorbed through the skin.
-
Carbohydrazide Group : Hydrazine and its derivatives, including carbohydrazides, are a class of compounds with known significant health risks. They can be acutely toxic, corrosive, and are often suspected carcinogens.[9][10] The carbohydrazide functional group itself is classified as harmful if swallowed and can cause serious skin and eye irritation.[11][12][13]
Based on this structural analysis, 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled , and as a potential skin, eye, and respiratory irritant .
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling this substance.[14] The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide appropriate PPE for each identified hazard.[15]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and/or Face Shield | Must be ANSI Z87.1 compliant.[16] Tightly-fitting safety goggles are required to prevent contact with dust or splashes.[5][17] A face shield is recommended for splash-prone procedures.[5][6] |
| Skin/Body | Chemical-resistant Lab Coat | A fully buttoned lab coat with long sleeves is required to protect skin.[5][14] |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[5][17] For prolonged handling or immersion, consider more robust options like neoprene. Always inspect gloves for tears or degradation before use.[17] |
| Respiratory | NIOSH-approved Respirator | All handling of the solid compound must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][18] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[13] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring laboratory safety.[14][18]
Caption: Workflow for the safe handling of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Step-by-Step Handling Procedures
-
Preparation : Before any work begins, thoroughly review this guide and any available safety data.[14] Ensure emergency equipment, such as eyewash stations and safety showers, is accessible and functional.[14][18]
-
Engineering Controls : All manipulations of this compound, especially in its solid form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][18]
-
Weighing and Transfer : Carefully weigh the solid compound in a weigh boat inside the fume hood to contain any dust. Use appropriate tools like spatulas to minimize direct contact.[14]
-
Solution Preparation : Add the compound to the solvent within the fume hood. Keep containers covered when possible to reduce vapor release.
-
Cleanup : Decontaminate all glassware and surfaces that have come into contact with the chemical using a suitable solvent.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency is critical.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][13]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Waste Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Classification : As a halogenated organic compound, all waste containing 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide must be classified as hazardous waste.[4]
-
Segregation :
-
Solid Waste : Place contaminated consumables (e.g., gloves, weigh boats, paper towels) and unreacted solid chemical into a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[4][19]
-
Liquid Waste : Collect all solutions containing the compound in a dedicated, sealed, and properly labeled container for "Halogenated Organic Liquid Waste."[19][20][21] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[21]
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[20][21]
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[14][19] Never pour organic waste down the drain.[4]
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Health and Safety Compliance for the Research Labor
- Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready.
- Chemical Safety in Research and Teaching.
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- Halogenated Organic Liquids - Standard Oper
- 7.2 Organic Solvents. Environment, Health and Safety - Princeton University.
- Chemical Safety. (2022, May 8). Virginia Commonwealth University.
- Halogenated Solvents in Labor
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- Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Personal protective equipment for handling 6-Bromoindolin-4-ol. BenchChem.
- PYRROLE.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
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- Properties and Reactions of Pyrrole. (2019, November 14). ChemicalBook.
- Pyrrole. Wikipedia.
- Hydrazines | Medical Management Guidelines.
- SAFETY DATA SHEET - Carbohydrazide. (2025, April 30). TCI Chemicals.
- Safety Data Sheet Carbohydrazide. (2024, December 1). Redox.
- SAFETY DATA SHEET - 1H-Pyrrole-2-carbohydrazide, 97%. (2023, August 25). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
